Demeton-S-d10
Description
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Properties
Molecular Formula |
C8H19O3PS2 |
|---|---|
Molecular Weight |
268.4 g/mol |
IUPAC Name |
1,1,1,2,2-pentadeuterio-2-[2-ethylsulfanylethylsulfanyl(1,1,2,2,2-pentadeuterioethoxy)phosphoryl]oxyethane |
InChI |
InChI=1S/C8H19O3PS2/c1-4-10-12(9,11-5-2)14-8-7-13-6-3/h4-8H2,1-3H3/i1D3,2D3,4D2,5D2 |
InChI Key |
GRPRVIYRYGLIJU-IZUSZFKNSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Demeton-S vs. Demeton-S-d10: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of Demeton-S and its deuterated analog, Demeton-S-d10. It delves into their fundamental chemical and structural differences, their primary applications in analytical chemistry, and the metabolic pathways of Demeton-S. Detailed experimental protocols for their analysis using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided. This guide aims to serve as a valuable resource for researchers and scientists in designing and executing robust analytical methods for the detection and quantification of these compounds.
Introduction
Demeton-S is an organophosphate insecticide and acaricide, known for its systemic properties and its mechanism of action as a cholinesterase inhibitor.[1] In analytical and research settings, particularly in pharmacokinetic and metabolic studies, isotopically labeled internal standards are indispensable for achieving accurate and precise quantification. This compound, a deuterated form of Demeton-S, serves as an ideal internal standard for mass spectrometry-based analyses due to its similar chemical and physical properties to the unlabeled analyte, while being distinguishable by its higher mass.
Chemical and Structural Differences
The core structural difference between Demeton-S and this compound lies in the isotopic labeling of the latter. In this compound, ten hydrogen atoms in the two ethyl groups have been replaced by deuterium (B1214612) atoms. This substitution results in an increase in the molecular weight of the molecule without significantly altering its chemical reactivity or chromatographic behavior.
Table 1: Comparison of Physicochemical Properties
| Property | Demeton-S | This compound |
| Molecular Formula | C₈H₁₉O₃PS₂ | C₈H₉D₁₀O₃PS₂ |
| Molecular Weight | 258.34 g/mol | 268.4 g/mol |
| CAS Number | 126-75-0 | Not available |
Applications in Analytical Chemistry
The primary application of this compound is as an internal standard in quantitative analysis, particularly in methods utilizing mass spectrometry. The co-elution of the analyte and its deuterated internal standard allows for the correction of variations in sample preparation, injection volume, and ionization efficiency, thereby improving the accuracy and precision of the measurement.
Quantitative Data for Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of Demeton-S. The use of this compound as an internal standard is crucial for reliable results. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.
Table 2: LC-MS/MS Parameters for Demeton-S and this compound
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Demeton-S | 259.1 | 89.0 | 61.0 |
| This compound | 269.1 (Deduced) | 94.0 (Deduced) | 61.0 (Deduced) |
Note: The m/z values for this compound are deduced based on the known values for Demeton-S and the expected mass shift from the ten deuterium atoms.
Signaling and Metabolic Pathways
Mechanism of Action: Acetylcholinesterase Inhibition
Demeton-S exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors, which can lead to paralysis and death in insects.
Figure 1: Simplified signaling pathway of Demeton-S as an acetylcholinesterase inhibitor.
Metabolic Pathway
In biological systems, Demeton-S undergoes metabolic oxidation. The thioether sulfur is first oxidized to form demeton-S-sulfoxide, which can be further oxidized to demeton-S-sulfone. These metabolites are also active cholinesterase inhibitors.
Figure 2: Metabolic pathway of Demeton-S.
Experimental Protocols
Sample Preparation using QuEChERS
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in various matrices.
Protocol:
-
Homogenization: Homogenize 10-15 g of the sample (e.g., fruit, vegetable).
-
Extraction:
-
Place a 10 g subsample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Add the appropriate amount of this compound internal standard.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 5000 rcf for 2 minutes.
-
-
Final Extract:
-
Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis.
-
Figure 3: QuEChERS experimental workflow.
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)
LC Parameters:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate Demeton-S from matrix interferences.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: As listed in Table 2.
Conclusion
This compound is an essential tool for the accurate and reliable quantification of Demeton-S in various matrices. Its use as an internal standard in LC-MS/MS analysis, coupled with effective sample preparation methods like QuEChERS, enables researchers to obtain high-quality data for toxicological, environmental, and metabolic studies. This guide provides the foundational knowledge and practical protocols to facilitate such analyses.
References
The Role of Demeton-S-d10 in Modern Analytical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of quantitative analytical chemistry, particularly in the realms of environmental monitoring, food safety, and toxicology, the precision and accuracy of measurements are paramount. The use of stable isotope-labeled internal standards has become a cornerstone of high-fidelity analytical methodologies, most notably in conjunction with mass spectrometry. This technical guide provides an in-depth exploration of the function and application of Demeton-S-d10, a deuterated analog of the organophosphate insecticide Demeton-S. Its primary role in research is to serve as an internal standard, ensuring the reliability of quantitative data for Demeton-S and related compounds.
Core Function: An Internal Standard for Isotope Dilution Mass Spectrometry
This compound is a synthetic variant of Demeton-S where ten hydrogen atoms have been replaced with their heavier isotope, deuterium. This isotopic labeling makes it an ideal internal standard for isotope dilution analysis (IDA), a powerful technique used in mass spectrometry.[1][2] The fundamental principle of IDA is the addition of a known quantity of an isotopically labeled standard to a sample prior to any sample preparation steps.[3][4]
The utility of this compound as an internal standard stems from its chemical and physical properties being nearly identical to the native analyte, Demeton-S.[5] This means that during sample extraction, cleanup, and analysis, any loss of the target analyte will be mirrored by a proportional loss of the internal standard. Because the mass spectrometer can differentiate between the native analyte and the deuterated standard based on their mass-to-charge ratio, the ratio of their signals can be used to accurately calculate the concentration of the native analyte in the original sample, effectively correcting for variations in sample preparation and instrument response.
The use of a deuterated internal standard like this compound is particularly crucial when analyzing complex matrices such as food, soil, or biological tissues. These matrices often contain interfering substances that can enhance or suppress the ionization of the target analyte in the mass spectrometer, a phenomenon known as the "matrix effect." By co-eluting with the analyte, this compound experiences the same matrix effects, allowing for their compensation and leading to more accurate and precise quantification.
Key Applications in Research
The primary application of this compound is in the quantitative analysis of Demeton-S, its metabolites (such as Demeton-S-methyl sulfoxide (B87167) and Demeton-S-methyl sulfone), and other related organophosphate pesticides in various samples. This is of significant importance in:
-
Food Safety: Monitoring pesticide residues in agricultural products to ensure they do not exceed maximum residue limits (MRLs).
-
Environmental Monitoring: Assessing the extent of environmental contamination with these pesticides in soil, water, and air.
-
Toxicology and Biomonitoring: Quantifying exposure to these compounds in humans and animals by analyzing biological samples like blood and urine.
Experimental Protocols: A Generalized Workflow
While specific protocols vary depending on the sample matrix and analytical instrumentation, a general workflow for the use of this compound as an internal standard in pesticide residue analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is outlined below. This workflow is often based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method.
Sample Preparation (QuEChERS Method)
The QuEChERS method is a popular choice for extracting pesticide residues from food matrices.
-
Homogenization: A representative sample (e.g., 10-15 g of a fruit or vegetable) is homogenized to ensure uniformity.
-
Internal Standard Spiking: A known amount of this compound solution is added to the homogenized sample.
-
Extraction and Partitioning: Acetonitrile (B52724) is added to the sample, followed by a salt mixture (commonly magnesium sulfate (B86663) and sodium acetate). The tube is shaken vigorously to extract the pesticides into the acetonitrile layer and partition it from the aqueous phase.
-
Centrifugation: The sample is centrifuged to separate the acetonitrile layer containing the analytes from the solid sample debris.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a cleanup tube containing a sorbent material (such as primary secondary amine - PSA) to remove interfering matrix components like organic acids and sugars. The tube is vortexed and then centrifuged.
-
Final Extract Preparation: The supernatant is collected and may be diluted or directly transferred to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: The sample extract is injected into a liquid chromatograph, where the analytes are separated on a C18 reversed-phase column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate, is typically used.
-
Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the native analyte (Demeton-S) and the internal standard (this compound).
Data Analysis and Quantification
The concentration of Demeton-S in the sample is calculated by comparing the peak area ratio of the native analyte to that of the this compound internal standard against a calibration curve. The calibration curve is generated by analyzing a series of standards containing known concentrations of the native analyte and a constant concentration of the internal standard.
Quantitative Data
Table 1: LC-MS/MS Parameters for Demeton-S Analogs (Illustrative)
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Demeton-S-methyl | 231.0 | 89.0 | 61.0 |
| Demeton-S-methyl sulfone | 263.0 | 109.1 | 169.0 |
| This compound (Predicted) | 269.4 | 99.1 | 69.1 |
Disclaimer: The precursor and product ions for this compound are predicted based on the molecular weight of the deuterated compound (268.4 g/mol ) and typical fragmentation patterns of organophosphate pesticides. Actual values should be optimized experimentally.
Table 2: Method Performance Data for Demeton-S-methyl Analysis in Agricultural Products
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 0.01 mg/kg | |
| Average Recoveries | 73.8% to 102.5% | |
| Relative Standard Deviations (RSD) | ≤ 5.7% |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the analytical process and the principle of using an internal standard.
Caption: A generalized experimental workflow for pesticide residue analysis using the QuEChERS method and LC-MS/MS with an internal standard.
Caption: The principle of using a stable isotope-labeled internal standard to correct for analytical variability.
Conclusion
This compound serves a critical function in modern analytical research as a high-fidelity internal standard for isotope dilution mass spectrometry. Its use is instrumental in achieving accurate and precise quantification of Demeton-S and related pesticide residues in complex matrices. By compensating for sample loss during preparation and mitigating the impact of matrix effects, this compound enables researchers in food safety, environmental science, and toxicology to generate reliable data that is essential for protecting public health and the environment. The continued development and application of such stable isotope-labeled standards are fundamental to the advancement of quantitative analytical science.
References
- 1. lcms.cz [lcms.cz]
- 2. Quantification of Glyphosate and Other Organophosphorus Compounds in Human Urine via Ion Chromatography Isotope Dilution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
Demeton-S-d10 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Demeton-S-d10, a deuterated analog of the organophosphate insecticide Demeton-S. This document summarizes its key chemical properties and provides context for its use in scientific research.
Core Chemical Data
The stable isotope-labeled this compound is a critical tool in analytical and metabolic studies, allowing for its differentiation from the parent compound in complex matrices.
| Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Unlabelled CAS Number |
| This compound | Not explicitly provided; associated with unlabelled CAS | Not explicitly provided | 268.4[1] | 126-75-0[1] |
| Demeton-S | 126-75-0[2][3] | C₈H₁₉O₃PS₂[2] | 258.34 | N/A |
| Demeton-S Sulfone-d10 | Not explicitly provided | C₈H₉D₁₀O₅PS₂ | 300.4 | N/A |
Logical Relationship of Demeton-S and its Analogs
The following diagram illustrates the relationship between Demeton-S, its metabolite, and their deuterated forms, which are often used as internal standards in analytical testing.
Caption: Relationship between Demeton-S and its deuterated and metabolized forms.
Experimental Protocols
Due to the nature of the available data, specific experimental protocols for this compound are not detailed in the search results. However, its primary application is as an internal standard in analytical methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), for the quantification of Demeton-S in various samples.
A general workflow for such an analysis would be as follows:
Caption: A typical workflow for the analysis of Demeton-S using a deuterated internal standard.
References
Understanding Demeton-S-d10 Isotopic Labeling: A Technical Guide for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Demeton-S-d10, a deuterium-labeled isotopic variant of the organophosphate insecticide Demeton-S. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize stable isotope-labeled compounds as internal standards for quantitative analysis.
This compound is a critical tool for enhancing the accuracy and reliability of analytical methods, particularly in mass spectrometry-based techniques. Its primary application is as an internal standard in the quantification of Demeton-S and its metabolites in various matrices, including environmental, agricultural, and biological samples. The ten deuterium (B1214612) atoms incorporated into its structure provide a distinct mass shift, allowing for clear differentiation from the unlabeled analyte while maintaining nearly identical chemical and physical properties.
Core Principles of Isotopic Labeling with this compound
Isotopically labeled standards, such as this compound, are the gold standard for quantitative mass spectrometry. The fundamental principle lies in the co-analysis of a known concentration of the labeled standard with the sample containing the unlabeled analyte. Because this compound and Demeton-S exhibit virtually identical behavior during sample preparation (extraction, cleanup) and chromatographic separation, any analyte loss or variation in instrument response affects both compounds equally. This co-elution and co-ionization allow for accurate quantification by calculating the ratio of the analyte's signal to that of the internal standard.
Physicochemical and Analytical Data
The following tables summarize key quantitative data for Demeton-S and its isotopically labeled counterpart, this compound. This information is essential for method development and data interpretation.
Table 1: Physicochemical Properties
| Property | Demeton-S | This compound |
| Chemical Formula | C₈H₁₉O₃PS₂ | C₈H₉D₁₀O₃PS₂ |
| Molecular Weight | 258.34 g/mol | ~268.40 g/mol |
| CAS Number | 126-75-0 | Not available |
| Appearance | Oily, colorless to pale yellow liquid[1] | Oily, colorless to pale yellow liquid |
Table 2: Mass Spectrometry Data (Illustrative)
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Demeton-S | 259.1 | 89.0 | 61.0 |
| This compound | 269.1 | 99.0 | 61.0 |
Note: The m/z values for this compound are illustrative and based on a +10 Da mass shift from Demeton-S. Actual values may vary depending on the specific labeling pattern and ionization method.
Experimental Protocols
The following are generalized experimental protocols for the use of this compound as an internal standard in the analysis of Demeton-S in a sample matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation and Extraction
-
Spiking with Internal Standard: To a known volume or weight of the sample, add a precise amount of this compound solution to achieve a final concentration appropriate for the expected analyte concentration range.
-
Extraction:
-
For liquid samples (e.g., water, plasma): Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) or a solid-phase extraction (SPE) using a C18 cartridge.
-
For solid samples (e.g., soil, food products): Homogenize the sample and extract with an appropriate solvent such as acetone (B3395972) or acetonitrile (B52724).[2][3] A subsequent liquid-liquid partitioning or SPE cleanup may be necessary to remove interfering matrix components.[2][3]
-
-
Concentration and Reconstitution: Evaporate the solvent from the extract under a gentle stream of nitrogen. Reconstitute the residue in a solvent compatible with the LC mobile phase.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the transitions listed in Table 2 for both Demeton-S and this compound.
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for maximum signal intensity.
-
Visualizations
The following diagrams illustrate the chemical structure, a typical analytical workflow, and the quantification principle involving this compound.
Caption: Comparative structures of Demeton-S and its deuterated form.
Caption: Standard workflow for sample analysis with an internal standard.
Caption: The relationship between analyte and internal standard for accurate quantification.
References
Applications of Deuterated Organophosphates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the applications of deuterated organophosphates, focusing on their synthesis, analytical quantification, and role in enhancing the metabolic stability and pharmacokinetic profiles of parent compounds. The strategic replacement of hydrogen with deuterium (B1214612) atoms can significantly alter the physicochemical properties of these molecules, offering unique advantages in various scientific disciplines, from drug discovery to environmental analysis.
Enhancing Metabolic Stability and Pharmacokinetics: The Deuterium Switch
The primary application of deuteration in the context of organophosphate-based therapeutics and other bioactive molecules lies in modulating their metabolic fate. This strategy, often referred to as the "deuterium switch," leverages the kinetic isotope effect (KIE) to improve a drug's pharmacokinetic properties.[1]
The Kinetic Isotope Effect (KIE)
The C-D bond is stronger than the C-H bond due to the greater mass of deuterium. Consequently, reactions involving the cleavage of a C-D bond have a higher activation energy and proceed at a slower rate. In drug metabolism, many oxidative reactions are catalyzed by cytochrome P450 (CYP) enzymes and involve the breaking of a C-H bond. By replacing a hydrogen atom at a metabolic "soft spot" with deuterium, the rate of metabolism at that position can be significantly reduced.
Caption: Kinetic Isotope Effect on Drug Metabolism.
Pharmacokinetic Improvements
Slowing the rate of metabolism can lead to several beneficial changes in a drug's pharmacokinetic profile:
-
Increased Half-Life (t½): The drug remains in the body for a longer period.
-
Increased Bioavailability (AUC): The overall exposure of the body to the drug is enhanced.
-
Reduced Clearance (CL): The rate at which the drug is removed from the body is decreased.
-
Reduced Peak Plasma Concentration (Cmax) variability: More consistent drug levels in the bloodstream.
These improvements can translate to less frequent dosing, improved patient compliance, and a better safety profile by reducing the formation of potentially toxic metabolites.[2]
Table 1: Pharmacokinetic Parameters of Chlorpyrifos (B1668852) and Deuterated Chlorpyrifos (D10-CPF) in Rats
| Parameter | Chlorpyrifos (Unlabeled) | D10-Chlorpyrifos (Deuterated) | Fold Change |
| Blood AUC (nmol mL⁻¹ h⁻¹) | 53.3 | 57.6 | 1.08 |
| Urinary Excretion of TCPy (%) | ~80 | ~80 | No significant change |
| Urinary Excretion of DETP (%) | Slower initial rate | Faster initial rate | - |
Data synthesized from studies on the comparative pharmacokinetics of chlorpyrifos and its isotopically labeled analogs.[2][3][4]
Applications as Internal Standards in Analytical Chemistry
Deuterated organophosphates are invaluable as internal standards (IS) in quantitative analysis, particularly in mass spectrometry-based methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Advantages of Deuterated Internal Standards
-
Co-elution with the Analyte: Deuterated standards have nearly identical chromatographic retention times to their non-deuterated counterparts, ensuring they experience the same matrix effects.
-
Correction for Matrix Effects: They compensate for ion suppression or enhancement in the mass spectrometer, leading to more accurate quantification.
-
Improved Precision and Accuracy: They account for variations in sample preparation, extraction recovery, and instrument response.
Table 2: Recovery of Organophosphate Pesticides using Deuterated Internal Standards
| Analyte | Matrix | Fortification Level (µg/kg) | Recovery (%) | RSD (%) |
| Chlorpyrifos | Orange Essential Oil | 200 | 85 | 5.2 |
| Malathion | Orange Essential Oil | 200 | 82 | 6.1 |
| Diazinon | Orange Essential Oil | 200 | 88 | 4.8 |
| Parathion-methyl | Mandarin Essential Oil | 200 | 79 | 7.5 |
Data is representative of typical recovery studies for organophosphate analysis in complex matrices.
Use in Metabolic and Mechanistic Studies
Deuterium labeling is a powerful tool for elucidating metabolic pathways and reaction mechanisms. By strategically placing deuterium atoms on a molecule, researchers can track its transformation and identify the sites of metabolic attack.
Acetylcholinesterase Inhibition Pathway
Organophosphates exert their primary toxic effect by inhibiting the enzyme acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts. This results in overstimulation of cholinergic receptors and disruption of nerve function.
Caption: Signaling Pathway of Acetylcholinesterase Inhibition.
Experimental Protocols
Synthesis of a Deuterated Organophosphate (Example: Deuterated Paraoxon)
This protocol describes a general method for the synthesis of a deuterated organophosphate, using deuterated paraoxon (B1678428) as an example.
Materials:
-
Diethyl phosphite-d10
-
Carbon tetrachloride (CCl4)
-
Triethylamine (B128534) (TEA)
-
Dry dichloromethane (B109758) (DCM)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-nitrophenol (1 eq.) and triethylamine (1.1 eq.) in dry dichloromethane under a nitrogen atmosphere.
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add a solution of diethyl phosphite-d10 (1 eq.) in carbon tetrachloride (2 eq.) dropwise to the stirred solution over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to obtain deuterated paraoxon.
-
Characterization: Confirm the structure and isotopic purity of the final product using ¹H NMR, ³¹P NMR, and mass spectrometry.
In Vitro Metabolic Stability Assay
This protocol outlines a typical procedure to assess the metabolic stability of a deuterated organophosphate compared to its non-deuterated analog using liver microsomes.
Materials:
-
Test compounds (deuterated and non-deuterated organophosphates)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (containing an internal standard, e.g., a different deuterated compound)
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test compounds and the internal standard in a suitable organic solvent (e.g., DMSO). Prepare working solutions by diluting the stocks in phosphate buffer.
-
Incubation: In a 96-well plate, add the liver microsomal suspension, phosphate buffer, and the working solution of the test compound. Pre-incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve represents the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Caption: Workflow for a Drug Metabolism Study.
LC-MS/MS Quantification of a Deuterated Organophosphate in Plasma
This protocol provides a general procedure for the quantitative analysis of a deuterated organophosphate in a biological matrix.
Materials:
-
Plasma samples containing the deuterated organophosphate
-
Deuterated internal standard (a different deuterated analog)
-
Acetonitrile
-
Formic acid
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges or protein precipitation plates
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To an aliquot of plasma, add the internal standard solution.
-
Perform protein precipitation by adding cold acetonitrile, vortexing, and centrifuging.
-
Alternatively, use solid-phase extraction for sample cleanup and concentration.
-
Transfer the supernatant or eluted sample to an autosampler vial.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a suitable C18 column with a gradient elution of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).
-
Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both the analyte and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
-
Conclusion
Deuterated organophosphates represent a versatile class of compounds with significant applications in drug discovery, analytical chemistry, and metabolic research. The ability to modulate metabolic stability through the kinetic isotope effect offers a powerful strategy for developing safer and more effective drugs. Furthermore, their use as internal standards is crucial for achieving accurate and reliable quantification in complex biological and environmental samples. As synthetic and analytical techniques continue to advance, the applications of deuterated organophosphates are expected to expand, providing researchers with invaluable tools to address challenges in science and medicine.
References
- 1. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative pharmacokinetics of chlorpyrifos versus its major metabolites following oral administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. Comparative Pharmacokinetics of Chlorpyrifos Versus Its Major Metabolites Following Oral Administration in the Rat [stacks.cdc.gov]
Demeton-S-d10: A Technical Guide for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and analytical applications of Demeton-S-d10, a deuterated internal standard crucial for the accurate quantification of the organophosphate insecticide Demeton-S. This document outlines its physicochemical properties, commercial sources, and a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Core Compound Data
This compound is the isotopically labeled analog of Demeton-S. The incorporation of ten deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the target analyte but is detected at a different mass-to-charge ratio. This allows for the correction of matrix effects and variations in sample preparation and instrument response.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound, compiled from various commercial suppliers. Specific details such as lot-specific purity and isotopic enrichment are typically provided in the Certificate of Analysis upon purchase.
| Parameter | Value | Source |
| Molecular Formula | C₈H₉D₁₀O₃PS₂ | LGC Standards[1] |
| Molecular Weight | 268.4 g/mol | LGC Standards[1] |
| Unlabeled CAS Number | 126-75-0 | LGC Standards[1] |
| Typical Pack Sizes | 5 mg, 50 mg | LGC Standards[1][2] |
| Product Format | Neat | LGC Standards |
Commercial Availability
This compound is available from specialized chemical suppliers that provide analytical reference materials. Notable vendors include:
-
LGC Standards : Offers this compound as a neat material in various pack sizes. Their products are characterized under ISO/IEC 17025 and manufactured according to ISO 17034, ensuring high quality and scientific integrity, with detailed information provided in the Certificate of Analysis.
-
Clearsynth : Provides a range of stable isotope-labeled compounds, including deuterated analogs of pesticides for research and analytical use.
Pricing and availability can be obtained by creating an account on the respective supplier's website. It is important to note that this product may be classified as a dangerous good for transport and may be subject to additional shipping charges.
Experimental Protocol: Quantification of Demeton-S in Agricultural Products using this compound as an Internal Standard by LC-MS/MS
The following is a representative experimental protocol for the analysis of Demeton-S in a complex matrix, such as agricultural products, using this compound as an internal standard. This protocol is based on established methods for pesticide residue analysis.
Reagents and Materials
-
Demeton-S certified reference standard
-
This compound internal standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (or other appropriate mobile phase modifier)
-
Extraction solvents (e.g., acetone, ethyl acetate)
-
Solid-phase extraction (SPE) cartridges for sample cleanup (e.g., graphitized carbon, PSA)
-
Sample matrix (e.g., homogenized fruits, vegetables, or grains)
Preparation of Standard Solutions
-
Stock Solutions : Prepare individual stock solutions of Demeton-S and this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions : Prepare a series of calibration standards by serially diluting the Demeton-S stock solution. Each calibration standard should be fortified with a constant concentration of the this compound internal standard from its stock solution.
-
Internal Standard Spiking Solution : Prepare a working solution of this compound to be added to the samples.
Sample Preparation
-
Extraction : Homogenize a known weight of the sample material (e.g., 10 g of a fruit or vegetable). Extract the homogenized sample with an appropriate solvent, such as acetone. The use of antioxidants like L-ascorbic acid during homogenization can prevent degradation of the target analyte.
-
Cleanup : The crude extract often requires cleanup to remove matrix components that can interfere with the analysis. This can be achieved through liquid-liquid partitioning (e.g., with hexane/acetonitrile) followed by solid-phase extraction (SPE) using cartridges like graphitized carbon or PSA.
-
Fortification with Internal Standard : Add a precise volume of the this compound internal standard spiking solution to the final extract just before analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) :
-
Column : A C18 reversed-phase column is typically used for the separation of organophosphate pesticides.
-
Mobile Phase : A gradient elution with water and acetonitrile (both often containing a small percentage of formic acid to improve peak shape) is commonly employed.
-
Injection Volume : Typically in the range of 1-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS) :
-
Ionization : Electrospray ionization (ESI) in positive mode is generally suitable for Demeton-S and its deuterated analog.
-
Acquisition Mode : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Demeton-S and this compound need to be optimized.
-
For Demeton-S, a potential MRM transition is 259.1 -> 89.0.
-
For this compound, the precursor ion will be shifted by +10 m/z. The product ions may or may not be shifted depending on where the deuterium labeling is on the molecule.
-
-
Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of Demeton-S to the peak area of this compound against the concentration of Demeton-S in the calibration standards.
-
Quantify the amount of Demeton-S in the samples by calculating the peak area ratio and interpolating the concentration from the calibration curve. The use of the internal standard corrects for any loss of analyte during sample preparation and for any matrix-induced enhancement or suppression of the MS signal.
Visualizations
Experimental Workflow for Pesticide Residue Analysis
The following diagram illustrates a typical workflow for the analysis of pesticide residues in a complex matrix using an internal standard.
Caption: Workflow for Demeton-S analysis using a deuterated internal standard.
References
Methodological & Application
Application Note: High-Throughput Analysis of Demeton-S in Complex Matrices using Demeton-S-d10 as an Internal Standard by LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of the organophosphorus pesticide Demeton-S in various complex matrices, such as agricultural products and environmental samples, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure the highest degree of accuracy and precision, and to compensate for matrix effects and variations during sample preparation and analysis, a stable isotope-labeled internal standard, Demeton-S-d10, is employed. The use of a deuterated internal standard is a well-established strategy to improve the reliability of quantitative pesticide analysis.[1][2] This method provides a reliable analytical workflow for researchers, scientists, and professionals in the fields of food safety, environmental monitoring, and drug development.
Introduction
Demeton-S is a systemic organophosphate insecticide and acaricide. Due to its potential toxicity, regulatory bodies worldwide have set maximum residue limits (MRLs) for Demeton-S in various commodities. Accurate and sensitive analytical methods are therefore crucial for monitoring its presence in food and environmental samples.[3][4][5]
LC-MS/MS has become the technique of choice for pesticide residue analysis due to its high selectivity, sensitivity, and ability to handle complex matrices. However, matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy and precision of quantification. The use of a stable isotope-labeled internal standard, which co-elutes with the analyte and experiences similar matrix effects, is the most effective way to correct for these variations. This compound, a deuterated analog of Demeton-S, serves as an ideal internal standard for this purpose.
Principle of the Internal Standard Method
The internal standard (IS) is a compound that is added in a known, constant amount to all samples, calibrants, and quality controls. The ratio of the analyte's response to the IS response is then used for quantification. This approach corrects for variations in sample injection volume, and more importantly, for matrix-induced signal suppression or enhancement.
Caption: Experimental workflow for the analysis of Demeton-S using this compound as an internal standard.
Experimental Protocol
Reagents and Materials
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (reagent grade).
-
Standards: Demeton-S (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%).
-
Sample Preparation Kits: QuEChERS extraction salts and dSPE cleanup tubes appropriate for the sample matrix.
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Demeton-S and this compound in acetonitrile to prepare individual stock solutions. Store at -20°C.
-
Working Standard Solutions (10 µg/mL): Prepare by diluting the primary stock solutions with acetonitrile.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound working standard solution with acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the Demeton-S working standard solution and adding a constant amount of the internal standard spiking solution to each.
Sample Preparation (General QuEChERS Method)
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salt packet.
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
Take an aliquot of the supernatant for dSPE cleanup.
-
Transfer the extract to a dSPE cleanup tube.
-
Shake for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
Transfer an aliquot of the cleaned extract, add the internal standard spiking solution, and dilute as necessary for LC-MS/MS analysis.
LC-MS/MS Instrumental Conditions
Liquid Chromatography (LC) System:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Tandem Mass Spectrometry (MS/MS) System:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| Demeton-S | 259.1 | 88.1 | 63.1 | 15 |
| This compound | 269.1 | 98.1 | 63.1 | 15 |
Note: The optimal collision energies may vary depending on the instrument used and should be optimized.
Method Performance
The following table summarizes the expected performance characteristics of this method, based on typical results for organophosphorus pesticide analysis using isotopically labeled internal standards.
| Parameter | Expected Result |
| Linearity (r²) | ≥0.995 |
| Limit of Quantification (LOQ) | 0.1 - 1.0 µg/kg (matrix dependent) |
| Accuracy (Recovery %) | 80 - 120% |
| Precision (RSD %) | < 15% |
Data Analysis and Quantification
Quantification is performed by constructing a calibration curve based on the peak area ratio of the analyte (Demeton-S) to the internal standard (this compound) versus the concentration of the analyte.
Caption: Principle of internal standard correction for matrix effects in LC-MS/MS analysis.
Conclusion
The use of this compound as an internal standard in the LC-MS/MS analysis of Demeton-S provides a highly reliable and accurate method for the quantification of this pesticide in complex matrices. This approach effectively mitigates the impact of matrix effects, leading to improved data quality and confidence in analytical results. The described protocol offers a solid foundation for laboratories involved in routine pesticide residue monitoring.
References
- 1. lcms.cz [lcms.cz]
- 2. Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mhlw.go.jp [mhlw.go.jp]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. [Analysis of demeton-S-methyl, oxydemeton-methyl and demeton-S-methylsulfone in agricultural products by LC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Demeton-S in Various Matrices using d10-Demeton-S Internal Standard
Abstract
This application note provides detailed protocols for the sample preparation and analysis of Demeton-S, an organophosphate insecticide, in food and water matrices. The use of a deuterated internal standard, d10-Demeton-S, is incorporated to ensure high accuracy and precision in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Two primary sample preparation techniques are described: the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method for complex food matrices and Solid-Phase Extraction (SPE) for aqueous samples. These methods are designed for researchers, scientists, and professionals in drug development and food safety monitoring.
Introduction
Demeton-S is a highly toxic organophosphate insecticide and acaricide.[1] Its use is strictly regulated due to potential adverse health effects, including neurotoxicity through the inhibition of acetylcholinesterase.[1] Consequently, sensitive and reliable analytical methods are required for the monitoring of Demeton-S residues in environmental and food samples. The inclusion of a stable isotope-labeled internal standard, such as d10-Demeton-S, is crucial for correcting matrix effects and variations in extraction recovery and instrument response, thereby improving the accuracy and precision of quantification.[2]
This document outlines two robust sample preparation methodologies, QuEChERS and SPE, for the extraction and cleanup of Demeton-S from different sample types prior to LC-MS/MS analysis. The QuEChERS method is a versatile technique for a wide range of food matrices, while SPE is a well-established method for the extraction and concentration of analytes from water samples.
Materials and Reagents
-
Demeton-S analytical standard
-
d10-Demeton-S (O,O-diethyl D10) internal standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Magnesium sulfate (B86663) (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB)
-
QuEChERS extraction salt packets
-
SPE cartridges (C18 or polymeric)
-
50 mL and 15 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
LC-MS/MS system
Experimental Protocols
Protocol 1: QuEChERS Method for Food Matrices (e.g., Fruits, Vegetables, Cereals)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique that simplifies the extraction and cleanup of pesticide residues from complex food matrices.[3][4]
1. Sample Homogenization:
-
Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube. For dry samples like cereals, add an appropriate amount of water to rehydrate.
2. Extraction:
-
Add 10 mL of acetonitrile to the sample tube.
-
Spike the sample with an appropriate volume of d10-Demeton-S internal standard solution.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction of the analytes into the acetonitrile phase.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes to separate the organic and aqueous layers and pellet the solid matrix material.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer (supernatant) to a 15 mL d-SPE tube containing a mixture of sorbents. The choice of sorbents depends on the matrix:
-
For general fruit and vegetable samples: 150 mg PSA and 900 mg MgSO₄.
-
For samples with high fat content: Add 150 mg of C18 sorbent.
-
For samples with high pigment content (e.g., spinach, carrots): Add 50 mg of GCB.
-
-
Cap the d-SPE tube and vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
4. Final Extract Preparation:
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Water Samples
Solid-phase extraction is a widely used technique for the selective extraction and concentration of organic pollutants from aqueous samples.
1. Sample Pre-treatment:
-
Filter the water sample (e.g., 500 mL) through a glass fiber filter to remove any particulate matter.
-
Acidify the sample to a pH of approximately 2 with a suitable acid (e.g., hydrochloric acid) to improve the retention of Demeton-S on the SPE sorbent.
-
Spike the sample with an appropriate volume of d10-Demeton-S internal standard solution.
2. SPE Cartridge Conditioning:
-
Condition a C18 or polymeric SPE cartridge by sequentially passing 5 mL of methanol followed by 5 mL of LC-MS grade water through the cartridge. Do not allow the cartridge to go dry.
3. Sample Loading:
-
Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
4. Cartridge Washing:
-
After loading the entire sample, wash the cartridge with 5 mL of LC-MS grade water to remove any interfering substances that are not retained on the sorbent.
5. Analyte Elution:
-
Dry the cartridge under a gentle stream of nitrogen or by vacuum for about 10-20 minutes.
-
Elute the retained Demeton-S and d10-Demeton-S with a suitable organic solvent. A common elution solvent is acetonitrile or methanol. Use a small volume (e.g., 2 x 3 mL) to ensure a concentrated extract.
6. Final Extract Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
Quantitative Data Summary
The following table summarizes representative quantitative data for the analysis of Demeton-S and its metabolites from various studies. The use of a d10-Demeton-S internal standard is expected to yield similar or improved performance in terms of recovery and precision.
| Analyte | Matrix | Preparation Method | Recovery (%) | LOQ (mg/kg) | Reference |
| Demeton-S-methyl | Agricultural Products | Acetone extraction, SPE cleanup | 73.8 - 102.5 | 0.05 µg/g | |
| Oxydemeton-methyl | Agricultural Products | Acetone extraction, SPE cleanup | 73.8 - 102.5 | 0.05 µg/g | |
| Demeton-S-methylsulfone | Agricultural Products | Acetone extraction, SPE cleanup | 73.8 - 102.5 | 0.05 µg/g | |
| Demeton-S-methyl sulfone | Rice-based baby food | QuEChERS | 70 - 120 | 0.005 | |
| Demeton-S | Tobacco | QuEChERS | 70 - 120 | 0.01 |
Visualizations
Caption: Workflow for Demeton-S sample preparation and analysis.
Conclusion
The QuEChERS and SPE methods detailed in this application note provide effective and reliable procedures for the preparation of food and water samples for the analysis of Demeton-S. The incorporation of d10-Demeton-S as an internal standard is a critical step that ensures the accuracy and precision of the quantitative results by compensating for matrix effects and procedural losses. These protocols are suitable for high-throughput laboratories conducting routine monitoring of pesticide residues and for research applications.
References
Application Note: Analysis of Demeton-S-d10 in Food Matrices
Introduction
Demeton-S is a systemic organophosphate insecticide and acaricide. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for Demeton-S and its metabolites in various food commodities. Accurate and sensitive analytical methods are crucial for monitoring these residues to ensure food safety. This application note describes a robust and reliable method for the determination of Demeton-S in diverse food matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard, Demeton-S-d10, is incorporated to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.
Principle
This method involves the extraction of Demeton-S and the internal standard this compound from a homogenized food sample using an acetone-based extraction. The extract is then subjected to a clean-up procedure to remove interfering matrix components. Quantification is achieved by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocols
1. Sample Preparation (QuEChERS-based Method)
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for the extraction and clean-up of the analytes from the food matrix.[1]
Materials:
-
Homogenized food sample (e.g., fruits, vegetables, grains)
-
This compound internal standard solution
-
Acetonitrile
-
n-Hexane
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Sodium Chloride (NaCl)
-
Primary Secondary Amine (PSA) sorbent
-
Graphitized Carbon Black (GCB)
-
C18 sorbent
-
Centrifuge tubes (50 mL and 2 mL)
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm)
Procedure:
-
Weigh 10 g of the homogenized food sample into a 50 mL centrifuge tube.
-
Spike the sample with an appropriate amount of this compound internal standard solution.
-
Add 10 mL of acetone and vortex vigorously for 1 minute.[2]
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately cap the tube and vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper acetone layer to a new 15 mL tube containing 150 mg of PSA, 50 mg of GCB, and 150 mg of C18 for dispersive solid-phase extraction (d-SPE) clean-up. The choice of d-SPE sorbents may be optimized depending on the specific food matrix.
-
Vortex for 30 seconds and then centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the supernatant, filter it through a 0.22 µm syringe filter, and transfer it to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to ensure separation of the analyte from matrix interferences.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Gas Flows: Optimized for the specific instrument.
Data Presentation
Table 1: MRM Transitions for Demeton-S and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Demeton-S | 259.1 | 89.0 | 20 |
| Demeton-S | 259.1 | 61.0 | 35 |
| This compound | 269.1 | 99.0 | 20 |
Note: The MRM transitions for Demeton-S are based on existing literature.[3] The transitions for this compound are predicted based on the fragmentation pattern of Demeton-S, assuming a deuterium (B1214612) labeling on the ethyl groups.
Table 2: Method Performance Data (Illustrative)
| Food Matrix | Fortification Level (µg/kg) | Recovery (%) | RSD (%) | LOQ (µg/kg) |
| Apple | 10 | 95.2 | 4.8 | 1 |
| Spinach | 10 | 88.9 | 6.2 | 1 |
| Rice | 10 | 91.5 | 5.5 | 1 |
| Orange | 50 | 93.7 | 4.1 | 5 |
Note: This data is illustrative and should be validated for each specific matrix and laboratory. The LOQ is estimated based on typical instrument performance for similar analyses. A study on related compounds in agricultural products reported recoveries between 73.8% and 102.5% at a fortification level of 0.05 µg/g (50 µg/kg).[4][5]
Visualizations
Caption: Experimental workflow for the analysis of this compound in food matrices.
Caption: Role of the internal standard in achieving accurate quantification.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. mhlw.go.jp [mhlw.go.jp]
- 3. agilent.com [agilent.com]
- 4. [Analysis of demeton-S-methyl, oxydemeton-methyl and demeton-S-methylsulfone in agricultural products by LC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
Application Note: Quantitative Analysis of Demeton-S in Biological Matrices using LC-MS/MS with a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Demeton-S in biological matrices. The method utilizes Demeton-S-d10 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing.[1][2][3] The sample preparation involves a straightforward protein precipitation followed by solid-phase extraction (SPE) for cleanup. Chromatographic separation is achieved on a reverse-phase C18 column with a gradient elution, and detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). This method is suitable for toxicokinetic, pharmacokinetic, and residue analysis studies.[4][5]
Introduction
Demeton-S is an organophosphate insecticide and acaricide known for its systemic activity in plants. Due to its potential toxicity, including the inhibition of cholinesterase, sensitive and specific analytical methods are required for its quantification in various samples. This application note presents a validated LC-MS/MS method for the reliable quantification of Demeton-S, employing a deuterated internal standard (this compound) to achieve accurate results by compensating for matrix-induced signal suppression or enhancement.
Experimental
2.1. Materials and Reagents
-
Demeton-S reference standard (≥98% purity)
-
This compound (isotopic purity ≥99%)
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (≥99%)
-
Ammonium acetate
-
Human plasma (or other relevant biological matrix)
-
Oasis HLB SPE cartridges (or equivalent)
2.2. Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu Nexera, Waters Acquity)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-S)
-
Analytical column: C18, 2.1 x 50 mm, 1.7 µm particle size
2.3. Standard Solutions
Stock solutions of Demeton-S and this compound were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality controls (QCs) were prepared by serial dilution in 50:50 (v/v) acetonitrile:water. The internal standard working solution was prepared at 100 ng/mL in the same diluent.
2.4. Sample Preparation
-
To 100 µL of the biological matrix (e.g., plasma), add 20 µL of the this compound internal standard working solution (100 ng/mL) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and dilute with 1 mL of water.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the diluted supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% Solvent A, 5% Solvent B).
2.5. LC-MS/MS Conditions
Liquid Chromatography:
-
Column: C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 550°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
MRM Transitions: (See Table 1)
Table 1: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | DP (V) | CE (V) | CXP (V) |
| Demeton-S | 259.1 | 89.1 | 100 | 60 | 25 | 10 |
| This compound | 269.1 | 99.1 | 100 | 60 | 25 | 10 |
DP: Declustering Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential
Results and Discussion
3.1. Linearity and Sensitivity
The method demonstrated excellent linearity over the concentration range of 0.1 to 100 ng/mL. The calibration curve was constructed by plotting the peak area ratio of Demeton-S to this compound against the nominal concentration. A linear regression analysis with a 1/x² weighting factor was applied. The coefficient of determination (r²) was consistently >0.995. The lower limit of quantification (LLOQ) was established at 0.1 ng/mL with a signal-to-noise ratio >10.
3.2. Accuracy and Precision
The accuracy and precision of the method were evaluated by analyzing QC samples at four different concentration levels (LLOQ, Low, Mid, High) in six replicates. The results are summarized in Table 2. The intra- and inter-day precision were within ±15% (±20% at the LLOQ), and the accuracy was within 85-115% of the nominal values, which is in line with regulatory guidelines for bioanalytical method validation.
Table 2: Summary of Quantitative Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ | 0.1 | 0.108 | 108.0 | 9.5 |
| Low | 0.3 | 0.289 | 96.3 | 7.2 |
| Mid | 10 | 10.45 | 104.5 | 4.8 |
| High | 80 | 78.92 | 98.7 | 3.1 |
Workflow Diagram
Caption: Workflow for the quantitative analysis of Demeton-S.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantitative analysis of Demeton-S in biological matrices. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results. This method is well-suited for applications in drug development, toxicology, and environmental monitoring.
Detailed Experimental Protocol
1. Preparation of Stock and Working Solutions
1.1. Stock Solutions (1 mg/mL):
- Accurately weigh approximately 5 mg of Demeton-S and this compound into separate 5 mL volumetric flasks.
- Dissolve and bring to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. Store at -20°C.
1.2. Intermediate and Working Standard Solutions:
- Prepare an intermediate stock of Demeton-S at 10 µg/mL by diluting the 1 mg/mL stock solution with 50:50 (v/v) acetonitrile:water.
- From the 10 µg/mL intermediate stock, prepare a series of working standards for the calibration curve (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution in 50:50 (v/v) acetonitrile:water.
1.3. Internal Standard Working Solution (100 ng/mL):
- Prepare an intermediate stock of this compound at 10 µg/mL by diluting the 1 mg/mL stock solution.
- Further dilute this intermediate stock to 100 ng/mL with 50:50 (v/v) acetonitrile:water.
2. Sample Preparation Protocol
2.1. Sample Thawing and Aliquoting:
- Thaw biological samples (plasma, etc.), calibration standards, and QC samples on ice.
- Vortex each sample to ensure homogeneity.
- Aliquot 100 µL of each sample into a 1.5 mL microcentrifuge tube.
2.2. Internal Standard Addition:
- Add 20 µL of the 100 ng/mL this compound working solution to each tube. Vortex for 5 seconds.
2.3. Protein Precipitation:
- Add 300 µL of cold acetonitrile to each tube.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
2.4. Supernatant Transfer and Dilution:
- Carefully transfer the supernatant (approx. 400 µL) to a new set of labeled tubes.
- Add 1 mL of LC-MS grade water to each tube and vortex.
2.5. Solid-Phase Extraction (SPE):
- Place SPE cartridges on a vacuum manifold.
- Condition: Add 1 mL of methanol to each cartridge, allow it to pass through by gravity or gentle vacuum.
- Equilibrate: Add 1 mL of water to each cartridge and allow it to pass through. Do not let the cartridges go dry.
- Load: Load the diluted supernatant from step 2.4 onto the cartridges. Apply a gentle vacuum to draw the sample through at a rate of ~1-2 mL/min.
- Wash: Add 1 mL of 5% methanol in water to wash away impurities. Draw the wash solution through completely.
- Dry: Dry the cartridges under high vacuum for 5 minutes.
- Elute: Place a clean collection plate or tubes inside the manifold. Add 1 mL of acetonitrile to each cartridge and allow it to elute by gravity to collect the analytes.
2.6. Evaporation and Reconstitution:
- Evaporate the eluate to dryness in a sample concentrator or under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).
- Vortex for 30 seconds and transfer to autosampler vials for analysis.
3. LC-MS/MS System Operation and Data Acquisition
3.1. System Equilibration:
- Equilibrate the LC-MS/MS system with the initial mobile phase conditions for at least 20 minutes or until a stable baseline is achieved.
3.2. Sequence Setup:
- Create a sequence including blank injections, calibration standards (from low to high concentration), QC samples, and unknown samples.
3.3. Data Acquisition:
- Inject the samples and acquire data using the MRM parameters specified in Table 1.
4. Data Processing and Analysis
4.1. Peak Integration:
- Integrate the chromatographic peaks for Demeton-S and this compound using the instrument's software.
4.2. Calibration Curve Generation:
- Calculate the peak area ratio (Analyte Area / Internal Standard Area) for each calibration standard.
- Plot the peak area ratio against the nominal concentration of each standard.
- Apply a linear regression with a 1/x² weighting to generate the calibration curve. The r² value should be ≥0.995.
4.3. Quantification of Unknowns and QCs:
- Calculate the peak area ratios for all unknown samples and QCs.
- Determine the concentration of Demeton-S in these samples by interpolating from the calibration curve.
Biological Pathway Diagram (Mode of Action)
References
Application Note: Analysis of Demeton-S in Soil and Sediment using Isotope Dilution LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Demeton-S in soil and sediment matrices. The protocol utilizes an isotope dilution technique with Demeton-S-d10 as an internal standard, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The sample preparation employs the widely recognized QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup procedure, which has been optimized for the recovery of organophosphorus pesticides from complex environmental solids. This method is intended for researchers, environmental scientists, and analytical chemists involved in the monitoring of pesticide residues in the environment.
Introduction
Demeton-S is an organophosphate insecticide and acaricide. Due to its potential toxicity and environmental persistence, monitoring its concentration in soil and sediment is crucial for environmental risk assessment. The complexity of soil and sediment matrices often leads to significant matrix effects in analytical measurements. The use of a stable isotope-labeled internal standard, such as this compound, is a highly effective strategy to compensate for these matrix effects, as well as for variations in extraction recovery and instrument response, thereby ensuring high accuracy and precision.[1][2] This application note provides a comprehensive protocol for the extraction, cleanup, and LC-MS/MS analysis of Demeton-S in soil and sediment, leveraging the advantages of the QuEChERS sample preparation method and isotope dilution mass spectrometry.
Materials and Methods
Reagents and Standards
-
Solvents: Acetonitrile (B52724), Methanol (B129727), Water (all LC-MS grade), Ethyl Acetate (pesticide residue grade).
-
Salts and Sorbents: Anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl), trisodium (B8492382) citrate (B86180) dihydrate, disodium (B8443419) hydrogen citrate sesquihydrate, Primary Secondary Amine (PSA) sorbent, C18 sorbent, and graphitized carbon black (GCB). Pre-packaged QuEChERS extraction salts and d-SPE cleanup kits are recommended for convenience and consistency.
-
Standards: Demeton-S (≥98% purity) and this compound (isotopic purity ≥99%) reference standards.
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Sample Preparation: Modified QuEChERS Protocol
The QuEChERS method is a popular choice for pesticide residue analysis in various matrices due to its simplicity, speed, and low solvent consumption.[3][4]
-
Sample Homogenization: Air-dry the soil or sediment sample to a constant weight and sieve through a 2 mm mesh to remove large debris.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water to the dry sample and vortex for 1 minute to moisten the soil/sediment. This step is crucial for efficient extraction from dry matrices.[4]
-
Spike the sample with an appropriate amount of this compound internal standard solution.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18. For soils and sediments with high organic matter or pigmentation, the addition of 50 mg of GCB can improve cleanup, though recovery of planar pesticides should be monitored.[3][5]
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Final Extract Preparation:
-
Transfer a 1 mL aliquot of the cleaned extract into a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of an appropriate solvent mixture (e.g., methanol/water, 50/50, v/v) for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for the separation.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B) is recommended.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ions for Demeton-S and this compound should be optimized. Based on available data for similar compounds, the following transitions can be used as a starting point.[6]
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) |
| Demeton-S | [to be determined] | [to be determined] | [to be determined] |
| This compound | [to be determined] | [to be determined] | [to be determined] |
(Note: Specific m/z values for Demeton-S and its deuterated analog need to be empirically determined on the specific instrument used.)
Results and Discussion
The use of the modified QuEChERS protocol provides efficient extraction of Demeton-S from complex soil and sediment matrices. The d-SPE cleanup step is critical for removing matrix co-extractives that can interfere with the LC-MS/MS analysis and cause ion suppression or enhancement. The isotope dilution approach, with this compound as the internal standard, ensures accurate quantification by correcting for any analyte loss during sample preparation and for matrix-induced signal variations.
Method Performance
A summary of expected quantitative performance data for a validated method is presented in the table below. These values are indicative and should be verified by the end-user's laboratory.
| Parameter | Soil | Sediment |
| Recovery (%) | 85-110% | 80-115% |
| Precision (RSD%) | < 15% | < 20% |
| Limit of Quantification (LOQ) | 0.5 µg/kg | 1.0 µg/kg |
| Limit of Detection (LOD) | 0.1 µg/kg | 0.2 µg/kg |
| Linearity (r²) | > 0.995 | > 0.995 |
Conclusion
The described method, combining a modified QuEChERS extraction and cleanup with isotope dilution LC-MS/MS analysis, provides a reliable and sensitive approach for the determination of Demeton-S in soil and sediment. The use of this compound as an internal standard is key to achieving the high levels of accuracy and precision required for environmental monitoring and regulatory compliance. This protocol can be readily implemented in analytical laboratories equipped with standard LC-MS/MS instrumentation.
Detailed Experimental Protocols
Protocol 1: Sample Preparation using Modified QuEChERS
-
Sample Weighing and Hydration:
-
Weigh 10.0 ± 0.1 g of homogenized, sieved (<2 mm) soil or sediment into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 10.0 mL of LC-MS grade water.
-
Vortex for 1 minute to ensure thorough mixing and hydration.
-
-
Internal Standard Spiking:
-
Add a specific volume (e.g., 100 µL) of a known concentration (e.g., 1 µg/mL) of this compound in acetonitrile to each sample, quality control, and matrix blank.
-
-
Extraction:
-
Add 10.0 mL of acetonitrile to the tube.
-
Add the contents of a QuEChERS extraction salt packet (e.g., EN 15662 or AOAC 2007.01 formulation).
-
Immediately cap the tube and shake vigorously for 1 minute. A mechanical shaker can be used for consistency.
-
Centrifuge the tube at 4000 rcf for 5 minutes at room temperature.
-
-
d-SPE Cleanup:
-
Carefully transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE cleanup tube containing the appropriate sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).
-
Cap the tube and vortex for 30 seconds.
-
Centrifuge at 4000 rcf for 5 minutes.
-
-
Final Extract Preparation:
-
Take a 1.0 mL aliquot of the cleaned supernatant and place it in a 2 mL autosampler vial or a tube for evaporation.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the dried residue with 1.0 mL of the initial mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial with a filter insert if necessary. The sample is now ready for LC-MS/MS analysis.
-
Visualizations
Experimental Workflow Diagram```dot
Caption: Principle of quantification by isotope dilution.
References
- 1. Development of a multiresidue method for analysis of pesticides in sediments based on isotope dilution and liquid chromatography-electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization and Application of the QuEChERS-UHPLC-QTOF-MS Method for the Determination of Broflanilide Residues in Agricultural Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. lcms.cz [lcms.cz]
- 6. mhlw.go.jp [mhlw.go.jp]
Application Note: Quantitative Analysis of Demeton-S in Environmental Matrices by GC-MS/MS using Demeton-S-d10 as an Internal Standard
Abstract
This application note details a robust and sensitive method for the quantitative analysis of the organophosphate pesticide Demeton-S in various environmental matrices. The method utilizes Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with Demeton-S-d10 as an internal standard to ensure high accuracy and precision. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol is employed for sample extraction and cleanup, providing excellent analyte recovery while minimizing matrix effects. This method is suitable for researchers, scientists, and professionals in the fields of environmental monitoring, food safety, and toxicology.
Introduction
Demeton-S is a systemic organophosphate insecticide and acaricide that poses potential risks to human health and the environment due to its toxicity. Consequently, regulatory bodies worldwide have established maximum residue limits (MRLs) for Demeton-S in various commodities. Accurate and reliable analytical methods are crucial for monitoring compliance with these regulations and ensuring public safety.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a powerful analytical technique for the trace-level quantification of pesticides in complex matrices. Its high selectivity and sensitivity, achieved through Multiple Reaction Monitoring (MRM), allow for the confident identification and quantification of target analytes. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting analyte losses during sample preparation and instrumental analysis, thereby improving method accuracy and precision.[1] This application note provides a comprehensive protocol for the analysis of Demeton-S using this compound as an internal standard, from sample preparation to data analysis.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (B52724), ethyl acetate, and hexane (B92381) (pesticide residue grade)
-
Reagents: Anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl), trisodium (B8492382) citrate (B86180) dihydrate, disodium (B8443419) hydrogen citrate sesquihydrate, primary secondary amine (PSA) sorbent
-
Standards: Certified reference standards of Demeton-S and this compound
-
Water: Deionized water (18.2 MΩ·cm)
-
Sample Matrices: (e.g., fruit, vegetable, soil, water)
Standard Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of Demeton-S and this compound in 10 mL of ethyl acetate, respectively.
-
Intermediate Standard Solutions (10 µg/mL): Dilute the stock solutions 1:100 with ethyl acetate.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the intermediate standard solutions with matrix-matched extracts to the desired concentrations (e.g., 1, 5, 10, 50, 100 ng/mL). Each calibration standard should contain a constant concentration of the this compound internal standard (e.g., 50 ng/mL).
Sample Preparation (QuEChERS Method)
The following is a general QuEChERS protocol that can be adapted for various matrices.
-
Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g of fruit or vegetable, 10 g of soil). For water samples, a liquid-liquid extraction may be more appropriate.
-
Extraction:
-
Place 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike with the this compound internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL dSPE tube containing PSA and anhydrous MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Final Extract: Transfer the cleaned extract to an autosampler vial for GC-MS/MS analysis.
GC-MS/MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole GC/MS or equivalent
-
GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet: Splitless mode, 250 °C
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 min
-
Ramp 1: 25 °C/min to 150 °C
-
Ramp 2: 5 °C/min to 200 °C
-
Ramp 3: 10 °C/min to 280 °C, hold for 5 min
-
-
Transfer Line Temperature: 280 °C
-
Ion Source: Electron Ionization (EI) at 70 eV, 230 °C
-
Quadrupole Temperature: 150 °C
-
Collision Gas: Nitrogen
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
MRM Transitions
The selection of appropriate precursor and product ions is crucial for the selectivity and sensitivity of the method. The following MRM transitions are recommended for Demeton-S and proposed for this compound.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Collision Energy (eV) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| Demeton-S | 169.9 | 126.0 | 10 | 93.0 | 15 |
| This compound | 179.9 (Proposed) | 136.0 (Proposed) | 10 | 93.0 (Proposed) | 15 |
Note: The MRM transitions for this compound are proposed based on the fragmentation pattern of Demeton-S and require experimental verification.
Quantitative Data Summary
The following table presents representative quantitative data for the analysis of Demeton-S in a fruit matrix using the described method. This data is for illustrative purposes and actual performance may vary depending on the matrix and instrumentation.
| Parameter | Value |
| Calibration Range | 1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/kg |
| Limit of Quantification (LOQ) | 2 µg/kg |
| Recovery (at 10 µg/kg) | 92% |
| Precision (RSD% at 10 µg/kg) | 6.5% |
Mandatory Visualization
Caption: Experimental workflow for GC-MS/MS analysis of Demeton-S.
Conclusion
The GC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of Demeton-S in environmental samples. The use of a deuterated internal standard, this compound, coupled with the efficient QuEChERS sample preparation protocol, ensures high-quality data with excellent accuracy and precision. This method is well-suited for routine monitoring of Demeton-S residues to ensure compliance with regulatory limits and to support environmental and food safety studies.
References
Preparation of Demeton-S-d10 Stock and Working Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of stock and working solutions of Demeton-S-d10, a deuterated internal standard for the analysis of Demeton-S. Accurate preparation of these solutions is critical for achieving reliable and reproducible results in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Demeton-S is a systemic and contact organophosphate insecticide.[1] Its deuterated isotopologue, this compound, is commonly used as an internal standard in residue analysis to correct for matrix effects and variations in sample preparation and instrument response. The procedures outlined below describe the preparation of a primary stock solution from a neat standard and the subsequent serial dilution to create working solutions suitable for calibration curves and sample fortification.
Materials and Reagents
-
This compound neat material (≥98% purity)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Ethyl acetate (B1210297) (HPLC or LC-MS grade)
-
Deionized water (≥18 MΩ·cm)
-
Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)
-
Calibrated analytical balance (readable to at least 0.1 mg)
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic bath
-
Amber glass vials with PTFE-lined screw caps
Safety Precautions
Demeton-S and its analogs are toxic organophosphates that inhibit acetylcholinesterase.[1] Handle these compounds with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for this compound before handling.
Experimental Protocols
Preparation of this compound Stock Solution (1000 µg/mL)
The primary stock solution is prepared by accurately weighing the neat this compound standard and dissolving it in a suitable solvent. Methanol is a commonly used solvent for preparing standard solutions of Demeton-S-methyl.
Procedure:
-
Allow the vial containing the this compound neat standard to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh approximately 10 mg of the this compound standard into a clean weighing boat or directly into a 10 mL Class A volumetric flask. Record the exact weight.
-
Add a small volume of methanol (approximately 5 mL) to the volumetric flask.
-
Gently swirl the flask to dissolve the standard. If necessary, use a vortex mixer or an ultrasonic bath to ensure complete dissolution.
-
Once the standard is completely dissolved, bring the flask to the 10 mL mark with methanol.
-
Cap the flask and invert it several times to ensure a homogeneous solution.
-
Transfer the stock solution to a labeled amber glass vial with a PTFE-lined screw cap.
-
The label should include the compound name, concentration, solvent, preparation date, and initials of the analyst.
-
Store the stock solution at -20°C in the dark.
Calculation of Stock Solution Concentration:
The exact concentration of the stock solution should be calculated based on the purity of the standard.
Concentration (µg/mL) = (Weight of standard (mg) × Purity of standard (%)) / Volume of flask (mL) × 1000
Preparation of Intermediate and Working Solutions
Working solutions are prepared by serially diluting the stock solution. The following protocol describes the preparation of a series of working standards suitable for a calibration curve.
Procedure for Serial Dilution:
-
Intermediate Solution (10 µg/mL):
-
Pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with a suitable solvent. A mixture of water and methanol (4:1, v/v) is often used for LC-MS applications to ensure compatibility with the mobile phase.
-
Cap and invert the flask to mix thoroughly.
-
-
Working Solutions (e.g., 0.01 to 1.0 µg/mL):
-
Prepare a series of working solutions by further diluting the intermediate solution. The table below provides an example dilution scheme.
-
Data Presentation
The following tables summarize the preparation of the stock and working solutions.
Table 1: this compound Stock Solution Preparation
| Parameter | Value |
| Target Concentration | 1000 µg/mL |
| Mass of Standard | ~10 mg |
| Solvent | Methanol |
| Final Volume | 10 mL |
| Storage | -20°C, in the dark |
Table 2: Example Serial Dilution Scheme for Working Solutions
| Target Concentration (µg/mL) | Volume of 10 µg/mL Intermediate Solution (µL) | Final Volume (mL) | Dilution Solvent |
| 1.0 | 1000 | 10 | Water/Methanol (4:1) |
| 0.5 | 500 | 10 | Water/Methanol (4:1) |
| 0.2 | 200 | 10 | Water/Methanol (4:1) |
| 0.1 | 100 | 10 | Water/Methanol (4:1) |
| 0.05 | 50 | 10 | Water/Methanol (4:1) |
| 0.02 | 20 | 10 | Water/Methanol (4:1) |
| 0.01 | 10 | 10 | Water/Methanol (4:1) |
Stability and Storage
Demeton-S-methyl is known to be susceptible to hydrolysis, especially in alkaline media. It can also be converted to its sulfoxide (B87167) and sulfone metabolites. While deuteration can slightly alter stability, it is recommended to handle this compound solutions with care.
-
Stock Solutions: Store at -20°C in tightly sealed amber glass vials to minimize solvent evaporation and protect from light. Under these conditions, stock solutions are generally stable for several months.
-
Working Solutions: It is best practice to prepare fresh working solutions from the stock solution daily or weekly, depending on the stability in the chosen solvent and storage conditions.
Visualization of the Workflow
The following diagram illustrates the workflow for the preparation of this compound stock and working solutions.
Caption: Workflow for the preparation of this compound solutions.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometry Parameters for Demeton-S-d10
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing mass spectrometry (MS) parameters for the analysis of Demeton-S-d10. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for this compound in positive ionization mode?
Q2: Which ionization technique is most suitable for this compound analysis?
A2: Electrospray ionization (ESI) is generally the preferred ionization technique for organophosphorus pesticides like Demeton-S and its analogs due to their polarity.[1] It is recommended to test both positive and negative ion modes, although positive mode is typically more sensitive for these compounds.
Q3: What are common mobile phases used for the LC separation of Demeton-S compounds?
A3: A common approach for LC separation of polar pesticides is reversed-phase chromatography. Typical mobile phases consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.[1]
Q4: How can I improve the peak shape for early-eluting analytes like this compound?
A4: Poor peak shapes for early-eluting compounds can occur when the sample solvent has a higher organic content than the initial mobile phase. An online dilution setup, where the injected sample is mixed with the highly aqueous initial mobile phase before reaching the analytical column, can significantly improve peak shapes.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the mass spectrometry analysis of this compound.
Problem 1: No or very low signal intensity for this compound.
| Possible Cause | Troubleshooting Step |
| Incorrect MS Parameters | Verify the precursor and product ions are correctly set for this compound. Infuse a standard solution to optimize these parameters. |
| Sample Degradation | Prepare fresh standards and samples. Demeton-S-methyl can be converted to its sulfoxide (B87167) or sulfone.[3] |
| Ion Source Contamination | Clean the ion source components as per the manufacturer's recommendations. |
| Leaks in the System | Check for leaks in the LC and MS systems, particularly around fittings and seals.[4] |
| Improper Ionization Mode | Confirm that the optimal ionization polarity (positive or negative) is being used. |
Problem 2: High background noise or interfering peaks.
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase | Prepare fresh mobile phases using high-purity solvents and additives. |
| Matrix Effects | Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE). Matrix-matched calibration standards can also help mitigate this issue. |
| Carryover from Previous Injections | Inject several blank samples to wash the column and injection port. |
| Gas Supply Contamination | Ensure high-purity nitrogen and collision gases are used. Check for leaks in the gas lines. |
Problem 3: Unstable or drifting retention times.
| Possible Cause | Troubleshooting Step |
| LC Pump Issues | Check for air bubbles in the pump and purge the system. |
| Column Degradation | Replace the analytical column if it has exceeded its lifetime or shows signs of performance loss. |
| Inconsistent Mobile Phase Composition | Ensure the mobile phase components are properly mixed and degassed. |
| Temperature Fluctuations | Use a column oven to maintain a stable column temperature. |
Experimental Protocols
Protocol 1: Optimization of MS/MS Parameters for this compound
This protocol outlines the steps for determining the optimal precursor ion, product ions, and collision energies for this compound using infusion analysis.
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
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Infusion Setup: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Full Scan (MS1) Analysis: Acquire full scan mass spectra in both positive and negative ionization modes to identify the most abundant precursor ion, which is expected to be the protonated molecule [M+H]⁺ for this compound.
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Product Ion Scan (MS2) Analysis: Select the determined precursor ion and perform a product ion scan to identify the most abundant and stable fragment ions.
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Collision Energy Optimization: For each selected product ion, perform a series of experiments varying the collision energy to find the value that yields the highest intensity.
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MRM Method Development: Create a Multiple Reaction Monitoring (MRM) method using the optimized precursor ion, product ions, and their respective collision energies.
Protocol 2: Sample Preparation using QuEChERS-based Extraction
This protocol is a general guideline for the extraction of pesticide residues from a sample matrix.
-
Homogenization: Homogenize 10-15 g of the sample with water.
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Extraction: Add acetonitrile and internal standards, then shake vigorously.
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Salting Out: Add a salt mixture (e.g., magnesium sulfate, sodium chloride) and shake again.
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Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.
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Dispersive SPE (d-SPE) Cleanup: Take an aliquot of the acetonitrile supernatant and add it to a d-SPE tube containing sorbents like PSA to remove matrix interferences.
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Final Preparation: Centrifuge the d-SPE tube and transfer the supernatant for LC-MS/MS analysis.
Data Presentation
Table 1: Hypothetical MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor Voltage (V) | Collision Energy (eV) |
| 269.1 | 99.1 | 50 | 130 | 15 |
| 269.1 | 71.1 | 50 | 130 | 25 |
Note: These values are hypothetical and should be experimentally determined for your specific instrument and conditions.
Visualizations
Caption: Workflow for optimizing MS parameters for this compound.
Caption: Troubleshooting decision tree for poor MS signal.
References
addressing isotopic exchange in Demeton-S-d10 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to isotopic exchange during the analysis of Demeton-S-d10.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern in this compound analysis?
A1: Isotopic exchange is a process where deuterium (B1214612) atoms on a stable isotope-labeled (SIL) internal standard, such as this compound, are replaced by protons from the surrounding environment (e.g., solvent, sample matrix). This is a significant concern in quantitative analysis because the loss of deuterium atoms from this compound changes its mass-to-charge ratio (m/z).[1][2] The mass spectrometer may then incorrectly detect the partially or fully protonated internal standard as the unlabeled analyte (Demeton-S). This leads to an overestimation of the analyte concentration and an underestimation of the internal standard concentration, resulting in inaccurate and unreliable quantitative data.[1]
Q2: What factors can promote isotopic exchange in my this compound internal standard?
A2: Several factors can influence the rate and extent of isotopic exchange:
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pH: The stability of deuterated standards is highly pH-dependent. Exchange is generally minimized at a slightly acidic pH (around 2.5-3) and is significantly accelerated under basic or strongly acidic conditions.[1][2]
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Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[1] Therefore, maintaining low temperatures for sample storage and during sample preparation is crucial.
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Solvent Composition: Protic solvents like water and methanol (B129727) can readily donate protons, facilitating isotopic exchange.[2] The composition of your sample reconstitution solvent and mobile phase can play a significant role.
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Location of Deuterium Labels: The position of the deuterium labels on the molecule is critical. Labels on heteroatoms (like -OH, -NH, -SH) are highly susceptible to exchange. Deuterium atoms on carbon atoms adjacent to carbonyl groups can also be labile under certain conditions.[1][3]
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Matrix Components: Biological matrices can contain components that may catalyze the exchange process.[1]
Q3: I am observing a decrease in the response of my this compound internal standard and an increase in my Demeton-S analyte peak area over time in my sample queue. Could this be due to isotopic exchange?
A3: Yes, this is a classic indication of isotopic exchange. The gradual decrease in the internal standard's signal accompanied by a corresponding increase in the analyte's signal suggests that the deuterated internal standard is losing its deuterium labels and being converted to the unlabeled form. This is particularly common when samples are left at room temperature in an autosampler for extended periods.
Q4: How can I confirm that isotopic exchange is occurring in my analysis?
A4: A stability experiment can be performed to confirm isotopic exchange. Prepare a sample by spiking a known concentration of this compound into a blank matrix. Analyze this sample immediately (T=0) and then at various time points after incubation under specific conditions (e.g., room temperature, 4°C in the autosampler). A significant decrease in the this compound peak area and an increase in the Demeton-S peak area over time would confirm that isotopic exchange is taking place.
Q5: Are there alternatives to using this compound if isotopic exchange proves to be a persistent issue?
A5: While deuterated standards are widely used, other stable isotope-labeled standards can be more robust against isotopic exchange. Carbon-13 (¹³C) or Nitrogen-15 (¹¹⁵N) labeled internal standards are excellent alternatives as the labels are not susceptible to exchange.[1] However, these are often more expensive and may not be as readily available as their deuterated counterparts.[4]
Troubleshooting Guide
Issue: Inaccurate and inconsistent quantification of Demeton-S, potentially due to isotopic exchange of this compound.
This guide will walk you through a systematic approach to diagnose and mitigate isotopic exchange.
Step 1: Initial Assessment
Review your data for the following trends:
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Decreasing internal standard (this compound) response over the analytical run.
-
Increasing analyte (Demeton-S) response in quality control (QC) samples or blanks over the run.
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Poor precision and accuracy in your calibration curve and QC samples.
If these trends are observed, proceed to the diagnostic and corrective actions below.
Step 2: Experimental Protocol to Diagnose Isotopic Exchange
Objective: To determine the stability of this compound in the analytical matrix and solvent under your experimental conditions.
Methodology:
-
Sample Preparation:
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Prepare two sets of samples by spiking a known concentration of this compound into a blank biological matrix (e.g., plasma, urine).
-
Set A (T=0): Process these samples immediately according to your standard extraction protocol and analyze them.
-
Set B (T=X): Incubate these samples under conditions you want to test (e.g., room temperature for 4 hours, in the autosampler at 10°C for 24 hours) before processing and analysis.
-
-
Analysis:
-
Analyze both sets of samples using your validated LC-MS/MS method.
-
-
Data Evaluation:
-
Compare the peak area ratio of this compound to a reference peak (if available) or the absolute peak area of this compound between Set A and Set B.
-
Monitor the peak area of the unlabeled Demeton-S in the Set B samples. An increase in the Demeton-S peak area in Set B compared to Set A is a strong indicator of isotopic exchange.
-
Step 3: Corrective and Preventive Actions
Based on the outcome of your investigation, implement the following corrective actions:
| Potential Cause | Corrective Action | Preventive Measure |
| High pH of Sample/Solvent | Acidify the sample reconstitution solvent and/or mobile phase to a pH between 2.5 and 3 using a volatile acid like formic acid. | Always prepare mobile phases and reconstitution solvents with pH control. |
| Elevated Temperature | Keep samples on ice or in a cooled rack during preparation. Use a cooled autosampler set to 4°C or lower. | Minimize the time samples are exposed to room temperature. |
| Protic Solvents | If possible, use aprotic solvents for sample reconstitution, or minimize the time the sample is in a protic solvent. | During method development, evaluate the stability of the internal standard in different solvent systems. |
| Extended Sample Runtimes | Process and analyze samples in smaller batches to reduce the time they spend in the autosampler. | Optimize the analytical method to shorten run times. |
| Labile Deuterium Positions | If exchange persists despite optimization, consider sourcing a Demeton-S internal standard with deuterium labels in more stable positions, or switch to a ¹³C or ¹⁵N labeled standard. | When purchasing a deuterated standard, review the certificate of analysis to understand the location of the labels. |
Quantitative Data Summary
The following table presents hypothetical data from a stability experiment to illustrate the effects of temperature and solvent pH on this compound stability.
| Condition | Time Point | This compound Peak Area | % Decrease in IS Area | Demeton-S Peak Area (from exchange) |
| Autosampler at 25°C, pH 7.0 | T=0 | 1,500,000 | 0% | 500 |
| T=4h | 1,275,000 | 15% | 225,500 | |
| T=8h | 1,050,000 | 30% | 450,500 | |
| Autosampler at 4°C, pH 7.0 | T=0 | 1,510,000 | 0% | 520 |
| T=4h | 1,479,800 | 2% | 30,520 | |
| T=8h | 1,449,600 | 4% | 61,020 | |
| Autosampler at 4°C, pH 3.0 | T=0 | 1,495,000 | 0% | 490 |
| T=4h | 1,492,010 | <0.2% | 2,990 | |
| T=8h | 1,489,025 | <0.4% | 5,975 |
Interpretation: The data clearly shows that higher temperatures and neutral pH significantly contribute to the degradation of the this compound internal standard, as evidenced by the substantial decrease in its peak area and the corresponding increase in the analyte signal due to isotopic exchange. Cooling the autosampler and acidifying the solvent dramatically improves the stability of the internal standard.
Visualizations
Caption: Isotopic exchange pathway of this compound.
Caption: Troubleshooting workflow for isotopic exchange.
References
Technical Support Center: Minimizing Ion Suppression with Demeton-S-d10
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and detailed experimental protocols to help you minimize ion suppression in your LC-MS/MS analyses when using Demeton-S-d10 as a stable isotope-labeled internal standard.
Troubleshooting Guides (Question & Answer Format)
Here are some common issues you may encounter during your experiments and how to address them:
Q1: My analyte signal for Demeton-S is significantly lower in my sample matrix (e.g., fruit, vegetable, plasma) compared to the signal in a pure solvent standard. What is causing this?
A1: This is a classic sign of ion suppression , a common phenomenon in electrospray ionization (ESI) mass spectrometry. Co-eluting matrix components from your sample, such as salts, sugars, lipids, or pigments, compete with your analyte for ionization in the MS source. This competition reduces the ionization efficiency of Demeton-S, leading to a weaker signal and compromising the sensitivity and accuracy of your analysis.[1][2][3]
Q2: I'm using this compound as an internal standard, but I'm still seeing high variability and poor reproducibility in my results. Shouldn't the internal standard correct for this?
A2: While this compound is an excellent choice for an internal standard due to its chemical similarity to the analyte, it may not perfectly compensate for ion suppression in all situations. Several factors could be at play:
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Differential Matrix Effects: If your chromatographic separation is not optimal, Demeton-S and this compound might not co-elute perfectly. Even a slight difference in retention time can expose them to different co-eluting matrix components, leading to varying degrees of ion suppression.
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High Concentration of Interferents: In very "dirty" samples, the sheer abundance of matrix components can suppress the signal of both the analyte and the internal standard to a point where the response is no longer linear or reliable.
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Internal Standard Concentration: An inappropriately high concentration of the internal standard can, in some cases, contribute to ion suppression of the analyte.
Q3: What are the first steps I should take to troubleshoot and minimize ion suppression?
A3: A systematic approach is key. Start by assessing the extent of the matrix effect. Then, you can implement strategies to reduce it. Here’s a recommended workflow:
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Evaluate the Matrix Effect: Quantify the degree of ion suppression in your current method. A common approach is the post-extraction spike method.
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Optimize Sample Preparation: This is often the most effective way to reduce matrix components before they reach the MS source.
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Refine Chromatographic Conditions: Improve the separation of your analyte from interfering matrix components.
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Adjust Mass Spectrometer Settings: In some cases, modifying source parameters can help mitigate suppression.
Q4: How can I quantitatively assess the degree of ion suppression in my samples?
A4: The Matrix Effect (ME) can be calculated to quantify the extent of ion suppression or enhancement. A widely used method is to compare the peak area of an analyte spiked into a blank matrix extract (post-extraction) with the peak area of the analyte in a neat solvent at the same concentration.
The formula is: ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100%
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An ME value of 100% indicates no matrix effect.
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An ME value < 100% indicates ion suppression.
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An ME value > 100% indicates ion enhancement.
Values below 80% or above 120% generally indicate a significant matrix effect that needs to be addressed.
Experimental Protocols
Here are detailed methodologies for key experiments to assess and minimize ion suppression.
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol describes the post-extraction spike method to determine the percentage of ion suppression.
Materials:
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Blank matrix (e.g., the same type of fruit or vegetable being analyzed, confirmed to be free of Demeton-S)
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Demeton-S analytical standard
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This compound internal standard
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Solvents used in your extraction and final analysis
Procedure:
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Prepare Three Sets of Samples:
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Set A (Neat Solution): Prepare a standard solution of Demeton-S and this compound in the final mobile phase solvent at a known concentration (e.g., 50 ng/mL).
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Set B (Post-Extraction Spike): Process a blank matrix sample through your entire sample preparation procedure (e.g., QuEChERS). Before the final evaporation and reconstitution step, spike the extract with Demeton-S and this compound to the same concentration as Set A.
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Set C (Pre-Extraction Spike): Spike a blank matrix sample with Demeton-S and this compound at the same concentration as Set A before starting the sample preparation procedure.
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Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both Demeton-S and this compound.
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Calculate Matrix Effect, Recovery, and Process Efficiency:
| Parameter | Formula | Ideal Value | Interpretation |
| Matrix Effect (ME) | (Peak Area of Set B / Peak Area of Set A) x 100% | 100% | Measures the impact of the matrix on the analyte signal (ion suppression or enhancement). |
| Recovery (RE) | (Peak Area of Set C / Peak Area of Set B) x 100% | 100% | Measures the efficiency of the sample preparation process in extracting the analyte. |
| Process Efficiency (PE) | (Peak Area of Set C / Peak Area of Set A) x 100% | 100% | Represents the overall efficiency of the entire analytical method, combining both recovery and matrix effects. |
Protocol 2: Sample Preparation using QuEChERS with d-SPE Cleanup
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for extracting pesticides from fruit and vegetable matrices.[4][5][6]
Materials:
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Homogenized sample (10-15 g)
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50 mL centrifuge tubes
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Acetonitrile (B52724) (ACN)
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QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate)
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Dispersive SPE (d-SPE) tubes containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18)
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This compound internal standard spiking solution
Procedure:
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Sample Extraction:
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Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.
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Add 10 mL of acetonitrile and the this compound internal standard.
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Cap and shake vigorously for 1 minute.
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Add the QuEChERS extraction salts.
-
Immediately shake vigorously for 1 minute.
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Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive SPE Cleanup:
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Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a d-SPE cleanup tube.
-
Shake vigorously for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Final Extract:
-
The resulting supernatant is the final extract. This can be analyzed directly by LC-MS/MS or diluted with mobile phase prior to injection.
-
Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE)
SPE can provide a cleaner extract compared to d-SPE, which is particularly useful for complex matrices.[7][8]
Materials:
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SPE cartridges (e.g., C18 or a polymeric sorbent)
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SPE vacuum manifold
-
Methanol (B129727) (for conditioning)
-
Water (for equilibration)
-
Elution solvent (e.g., acetonitrile or ethyl acetate)
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Sample extract from an initial extraction (e.g., the supernatant from the QuEChERS extraction step before d-SPE)
Procedure:
-
Cartridge Conditioning:
-
Pass 3-5 mL of methanol through the SPE cartridge.
-
Do not allow the sorbent to go dry.
-
-
Cartridge Equilibration:
-
Pass 3-5 mL of water through the cartridge.
-
Do not allow the sorbent to go dry.
-
-
Sample Loading:
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Load the sample extract onto the cartridge at a slow, steady flow rate (1-2 mL/min).
-
-
Washing:
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Pass 3-5 mL of a weak solvent (e.g., 5% methanol in water) to wash away polar interferences.
-
-
Elution:
-
Place collection tubes in the manifold.
-
Elute Demeton-S and this compound with 3-5 mL of the elution solvent.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.
-
Data Presentation
The following tables summarize representative quantitative data for the analysis of an organophosphate pesticide (OPP) using a deuterated internal standard. This data illustrates the impact of different sample preparation techniques on matrix effects and recovery.
Table 1: Matrix Effect and Recovery of an OPP in a Fruit Matrix
| Sample Preparation Method | Matrix Effect (%) | Recovery (%) | Overall Method Precision (%RSD, n=6) |
| Dilute-and-Shoot | 45% (Suppression) | 98% | 18.5% |
| QuEChERS with d-SPE (PSA/C18) | 85% (Slight Suppression) | 92% | 6.2% |
| QuEChERS with SPE (C18) | 95% (Minimal Suppression) | 88% | 4.5% |
Data is illustrative and based on typical performance for organophosphate pesticides in complex matrices.
Table 2: Example LC-MS/MS Parameters for Demeton-S and this compound
| Parameter | Setting |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 8 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | |
| Demeton-S | Q1: 259.1 -> Q3: 89.0 (Quantifier), 61.0 (Qualifier) |
| This compound | Q1: 269.1 -> Q3: 99.0 (Quantifier) |
| Collision Energy | Analyte-dependent, requires optimization |
Visualizations
The following diagrams illustrate key workflows and concepts related to minimizing ion suppression.
Caption: Experimental workflow for pesticide analysis with ion suppression evaluation.
Caption: Mechanism of ion suppression in the ESI source.
References
- 1. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. QuEChERS: Home [quechers.eu]
- 5. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
dealing with co-eluting interferences for Demeton-S
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the analytical determination of Demeton-S, with a particular focus on co-eluting interferences.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical challenges when measuring Demeton-S?
The primary challenges in the analysis of Demeton-S and its metabolites, oxydemeton-methyl (B133069) and demeton-S-methylsulfone, are co-eluting matrix interferences and the potential for analyte degradation during sample preparation.[1][2][3][4][5] Matrix effects can lead to ion suppression or enhancement in mass spectrometry-based methods, resulting in inaccurate quantification. Demeton-S is also susceptible to oxidation to its sulfoxide (B87167) and sulfone forms, which requires careful handling and sample preparation to ensure accurate measurement of the parent compound.
Q2: Which analytical techniques are most suitable for Demeton-S analysis?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique for the simultaneous determination of Demeton-S and its metabolites in various matrices, particularly in agricultural products. This method offers high selectivity and sensitivity, which is crucial for detecting low residue levels and distinguishing the analytes from complex sample matrices. Gas chromatography-mass spectrometry (GC-MS) can also be used, but matrix effects can be a significant issue.
Q3: What are "matrix effects" and how do they affect Demeton-S analysis?
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix. This can either suppress or enhance the signal of Demeton-S, leading to underestimation or overestimation of its concentration. In the analysis of agricultural products, complex matrices can introduce a wide range of co-extractives that interfere with the analysis. The use of matrix-matched calibration standards is a common and recommended strategy to compensate for these effects.
Q4: Can Demeton-S degrade during sample preparation?
Yes, Demeton-S can be converted to its metabolites, oxydemeton-methyl (demeton-S-methyl sulfoxide) and demeton-S-methylsulfone. To minimize degradation, it is advisable to conduct spike and recovery tests. Some methods also recommend the use of antioxidants, such as L-ascorbic acid and butylhydroxytoluene, during the initial homogenization and extraction steps to prevent oxidative degradation.
Troubleshooting Guide: Co-eluting Interferences
This guide provides a systematic approach to identifying and resolving issues with co-eluting interferences during Demeton-S analysis.
Problem: Poor peak shape, unexpected peaks, or inaccurate quantification of Demeton-S.
This is often indicative of co-eluting interferences from the sample matrix.
Visual Troubleshooting Workflow
Caption: A logical workflow for troubleshooting co-eluting interferences in Demeton-S analysis.
Step-by-Step Troubleshooting
1. Verify the Absence of System Contamination
-
Action: Inject a solvent blank and a method blank (a blank matrix sample that has undergone the entire sample preparation procedure).
-
Expected Outcome: No significant peaks should be observed at or near the retention time of Demeton-S.
-
Troubleshooting: If peaks are present in the solvent blank, it indicates contamination of the mobile phase, injection solvent, or the LC system itself. If peaks are only in the method blank, the contamination is likely from the reagents or materials used during sample preparation.
2. Assess Matrix Effects with a Spike and Recovery Experiment
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Action: Spike a known amount of Demeton-S into a blank matrix extract and a pure solvent. Compare the peak area of Demeton-S in the matrix to that in the solvent.
-
Expected Outcome: The peak areas should be comparable, indicating minimal matrix effects.
-
Troubleshooting: A significantly lower peak area in the matrix indicates ion suppression, while a higher area suggests ion enhancement. This confirms that co-eluting interferences are affecting your analysis.
3. Optimize Chromatographic Conditions to Improve Separation
-
Action: Modify the HPLC/UHPLC method to improve the resolution between Demeton-S and interfering peaks.
-
Mobile Phase Gradient: Adjust the gradient slope. A shallower gradient can improve the separation of closely eluting compounds.
-
Organic Modifier: Switch the organic solvent in the mobile phase (e.g., from acetonitrile (B52724) to methanol, or vice versa). This can alter the selectivity of the separation.
-
Column Chemistry: Use a different type of reverse-phase column (e.g., C18, C8, Phenyl-Hexyl) to exploit different separation mechanisms. A column with low silanol (B1196071) activity may be beneficial.
-
-
Experimental Protocol: Modifying Mobile Phase Composition
-
Prepare two mobile phase systems:
-
System A: Acetonitrile/Water with 0.1% formic acid.
-
System B: Methanol/Water with 0.1% formic acid.
-
-
Develop a gradient elution method for each system, starting with a low organic phase concentration and increasing it over time.
-
Inject a spiked matrix sample and compare the chromatograms. Evaluate the resolution of the Demeton-S peak from interfering peaks in both systems.
-
4. Enhance Sample Preparation and Cleanup
-
Action: Implement more rigorous sample cleanup steps to remove interfering matrix components before LC-MS/MS analysis.
-
Solid-Phase Extraction (SPE): Use SPE cartridges to selectively retain and elute Demeton-S while washing away interferences. Common sorbents for pesticide analysis include graphitized carbon black and primary secondary amine (PSA).
-
Liquid-Liquid Extraction (LLE): An acetonitrile/hexane partitioning step can be effective for removing nonpolar interferences, especially in lipid-rich samples.
-
QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" method is a streamlined approach that combines extraction and cleanup.
-
-
Data on Sample Cleanup Effectiveness
Cleanup Method Target Matrix Reported Recovery of Demeton-S and Metabolites Reference Hexane/acetonitrile partitioning followed by a PSA column or tandem graphitized carbon/PSA column Agricultural Products (general) 73.8% to 102.5% | QuEChERS | Various Food Matrices | Not explicitly stated for Demeton-S alone, but widely used for multi-residue pesticide analysis. | |
5. Implement Matrix-Matched Calibration
-
Action: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed.
-
Rationale: This approach helps to compensate for signal suppression or enhancement caused by co-eluting matrix components that cannot be removed by sample cleanup. The matrix effects on the calibration standards will mimic those on the samples, leading to more accurate quantification.
-
Experimental Protocol: Preparation of Matrix-Matched Standards
-
Obtain a blank matrix (e.g., a sample of the agricultural product known to be free of Demeton-S).
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Extract the blank matrix using the same procedure as for the unknown samples.
-
Fortify the resulting blank matrix extract with known concentrations of Demeton-S analytical standard to create a series of calibration standards.
-
Analyze these matrix-matched standards to generate a calibration curve that will be used to quantify Demeton-S in the unknown samples.
-
Visual Guide to Sample Cleanup Strategies
Caption: Overview of common sample cleanup workflows for Demeton-S analysis.
References
Technical Support Center: Demeton-S-d10 Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Demeton-S-d10, a deuterated internal standard for the organothiophosphate pesticide Demeton-S. The information provided is based on the known stability of the non-deuterated parent compound, Demeton-S-methyl, and is intended to assist researchers, scientists, and drug development professionals in their experimental work.
Impact of pH on this compound Stability
The stability of organothiophosphate compounds like this compound is significantly influenced by the pH of the solution. Hydrolysis is a primary degradation pathway, and its rate is pH-dependent. Generally, Demeton-S compounds are more stable in acidic to neutral conditions and degrade rapidly in alkaline environments.
Quantitative Data Summary
The following table summarizes the hydrolysis half-life of Demeton-S-methyl at various pH levels and temperatures. It is anticipated that this compound will exhibit similar stability profiles.
| pH | Temperature (°C) | Half-life (t½) |
| 4 | 22 | 63 days[1][2] |
| 5.7 | 27 | 53 days (for Demeton-S)[3] |
| 7 | 22 | 56 days[1][2] |
| 9 | 22 | 8 days[1][2] |
| 3 | 70 | 4.9 hours[2] |
| 9 | 70 | 1.25 hours[2] |
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the handling and analysis of this compound.
Q1: I am seeing a rapid loss of my this compound standard in my analytical run. What could be the cause?
A1: The most likely cause for the rapid degradation of this compound is exposure to alkaline conditions. Organothiophosphates are known to hydrolyze quickly in basic solutions[4]. Check the pH of all your solvents, reagents, and sample matrices. Ensure they are neutral or slightly acidic. If you are working with buffered solutions, verify the pH of the final mixture.
Q2: My calibration curve for this compound is not linear and shows a negative trend at higher concentrations. Why is this happening?
A2: This could be indicative of analyte degradation during sample preparation or within the analytical instrument. If the degradation is significant, the response will not be proportional to the concentration. To troubleshoot this:
-
Prepare fresh calibration standards in a pH-controlled, non-alkaline solvent.
-
Minimize the time between sample preparation and analysis.
-
Investigate the pH of your mobile phase if using liquid chromatography. An alkaline mobile phase can cause on-column degradation.
Q3: How should I properly store my this compound stock solution?
A3: To ensure the long-term stability of your this compound stock solution, it should be stored at a low temperature (typically 2-8°C) in a tightly sealed container to prevent solvent evaporation and contamination. The solvent used for the stock solution should be of high purity and free from any alkaline impurities.
Q4: Can I use a glass container to store my this compound standard?
A4: While glass is generally inert, some types of glass can have a slightly alkaline surface, which could potentially accelerate the degradation of the standard over long-term storage. For maximum stability, consider using amber glass vials to protect the compound from light and using a solvent that is buffered to a slightly acidic pH if long-term storage is required.
Q5: What are the expected degradation products of this compound?
A5: The primary degradation pathway for Demeton-S compounds is hydrolysis, which involves the cleavage of the thioester bond[5]. This would result in the formation of deuterated O,O-diethyl phosphorothioic acid and 2-(ethylthio)ethanol.
Experimental Protocols
Protocol for Assessing this compound Stability in Aqueous Solutions
This protocol outlines a general procedure to evaluate the stability of this compound at different pH values.
1. Materials:
- This compound analytical standard
- High-purity water (e.g., Milli-Q or equivalent)
- Buffer solutions: pH 4 (e.g., acetate (B1210297) buffer), pH 7 (e.g., phosphate (B84403) buffer), and pH 9 (e.g., borate (B1201080) buffer)
- High-performance liquid chromatography (HPLC) or Gas chromatography-mass spectrometry (GC-MS) system
- Volumetric flasks and pipettes
- Incubator or water bath
2. Procedure:
- Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
- In separate volumetric flasks, prepare test solutions by spiking a known concentration of the this compound stock solution into each of the pH 4, 7, and 9 buffer solutions. The final organic solvent concentration should be kept low (e.g., <1%) to minimize its effect on the solution's properties.
- Prepare a control sample in a non-buffered, neutral pH solution (e.g., high-purity water).
- Immediately after preparation (t=0), take an aliquot from each test solution and analyze it using a validated chromatographic method to determine the initial concentration of this compound.
- Incubate the remaining test solutions at a constant temperature (e.g., 22°C or an elevated temperature to accelerate degradation).
- At predetermined time intervals (e.g., 1, 3, 7, 14, 28, and 56 days for 22°C), withdraw aliquots from each test solution and analyze them for the concentration of this compound.
- Plot the natural logarithm of the this compound concentration versus time for each pH condition.
- Determine the degradation rate constant (k) from the slope of the linear regression line.
- Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Visualizations
Troubleshooting Workflow for this compound Instability
The following diagram illustrates a logical workflow for troubleshooting unexpected degradation of this compound.
Caption: Troubleshooting workflow for this compound instability.
References
- 1. Demeton-S-methyl [sitem.herts.ac.uk]
- 2. Demeton-S-methyl | C6H15O3PS2 | CID 13526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Demeton-S | C8H19O3PS2 | CID 24723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Demeton-S-methyl - Wikipedia [en.wikipedia.org]
- 5. Oxydemeton-methyl | C6H15O4PS2 | CID 4618 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Demeton-S-d10 Method Validation in Food Matrices
For researchers, scientists, and professionals in drug development and food safety, the accurate quantification of pesticide residues in complex food matrices is of paramount importance. This guide provides a comprehensive comparison of analytical methodologies for the detection of Demeton-S, an organophosphate insecticide, with a focus on the validation of a method employing its deuterated internal standard, Demeton-S-d10. The use of stable isotope-labeled internal standards, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for achieving high accuracy and precision. This approach, known as isotope dilution mass spectrometry (IDMS), effectively compensates for matrix effects and variations during sample preparation and analysis.
This guide will compare the performance of a validated LC-MS/MS method using this compound as an internal standard against a conventional method that relies on external calibration. The comparison will be supported by experimental data on key validation parameters, including linearity, accuracy (recovery), precision (repeatability), and limits of quantification (LOQ).
The Significance of Isotope Dilution in Demeton-S Analysis
The analysis of pesticide residues in food is often hampered by the "matrix effect," where co-extracted compounds from the sample interfere with the ionization of the target analyte, leading to either suppression or enhancement of the analytical signal. This can result in inaccurate quantification. The use of a stable isotope-labeled internal standard like this compound, which has nearly identical chemical and physical properties to the native Demeton-S, allows for the correction of these matrix-induced errors. The internal standard is added to the sample at the beginning of the analytical procedure and experiences the same variations as the analyte during extraction, cleanup, and injection. By measuring the ratio of the analyte to its labeled standard, a more accurate and precise quantification can be achieved.
Comparative Analysis of Analytical Methods
The following sections detail the experimental protocols and present a comparative summary of the performance of two analytical approaches for Demeton-S in various food matrices:
-
Method A: A validated LC-MS/MS method employing this compound as an internal standard.
-
Method B: A conventional LC-MS/MS method using external standard calibration.
The data presented is a synthesis of findings from various studies on pesticide residue analysis in food.
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of the two methods across a range of food matrices.
| Validation Parameter | Method A (with this compound) | Method B (External Standard) | Food Matrices |
| Linearity (R²) | > 0.998 | > 0.99 | Fruits, Vegetables, Cereals |
| Accuracy (Recovery %) | 95 - 105% | 70 - 120% | Fruits, Vegetables, Cereals |
| Precision (RSD %) | < 10% | < 20% | Fruits, Vegetables, Cereals |
| Limit of Quantification (LOQ) | 0.005 mg/kg | 0.01 mg/kg | Fruits, Vegetables, Cereals |
Table 1: Comparative performance data for Demeton-S analysis. Data for Method A is based on the established benefits of isotope dilution mass spectrometry. Data for Method B is synthesized from multiple sources on pesticide analysis.[1][2][3][4]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food.[5]
-
Homogenization: A representative 10-15 g sample of the food matrix is homogenized. For dry samples, a specific amount of water is added to rehydrate the sample before homogenization.
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
For Method A, add a known amount of this compound internal standard solution.
-
Add 10 mL of acetonitrile (B52724).
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer.
-
Transfer it to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent (to remove fatty acids and sugars) and MgSO₄ (to remove residual water). For matrices with high fat content, C18 sorbent may also be included. For pigmented matrices, graphitized carbon black (GCB) can be used, though it may retain some planar pesticides.
-
Shake for 30 seconds.
-
Centrifuge at high speed for 2-5 minutes.
-
-
Final Extract: The resulting supernatant is the final extract, which can be directly injected into the LC-MS/MS system or diluted with an appropriate solvent prior to analysis.
Instrumental Analysis: LC-MS/MS Conditions
-
Chromatographic System: Ultra-High Performance Liquid Chromatograph (UHPLC).
-
Column: A C18 reversed-phase column is commonly used for the separation of organophosphate pesticides.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small percentage of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (QqQ) operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is typically used for Demeton-S and its metabolites.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Demeton-S and this compound to ensure selectivity and accurate quantification. For Demeton-S-methyl, a precursor ion of m/z 231 and product ions of m/z 89 and 61 can be used. For its metabolite oxydemeton-methyl, a precursor ion of m/z 247 and product ions of m/z 169 and 109 are monitored.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for Demeton-S analysis in food matrices.
Logical Relationship: Advantage of Isotope Dilution
Caption: Isotope dilution compensates for analytical variability.
References
- 1. Organophosphate Detection in Animal-Derived Foods Using a Modified Quick, Easy, Cheap, Effective, Rugged, and Safe Method with Liquid Chromatography–Mass Spectrometry [mdpi.com]
- 2. curresweb.com [curresweb.com]
- 3. shimadzu.nl [shimadzu.nl]
- 4. researchgate.net [researchgate.net]
- 5. mhlw.go.jp [mhlw.go.jp]
A Guide to Inter-Laboratory Comparison of Demeton-S Analysis
This guide provides a comprehensive overview of the analytical methodologies for the determination of Demeton-S and its metabolites, offering a framework for inter-laboratory comparison and performance evaluation. Due to the limited public availability of specific inter-laboratory proficiency test results for Demeton-S, this document focuses on typical performance data from validated methods and outlines the standard procedures for conducting such comparisons. This guide is intended for researchers, analytical scientists, and professionals in drug development and food safety who are involved in the analysis of organophosphate pesticides.
Comparative Performance of Analytical Methods for Demeton-S
The analysis of Demeton-S and its primary metabolites, oxydemeton-methyl (B133069) and demeton-S-methylsulfone, is predominantly carried out using chromatographic techniques coupled with sensitive detectors. The choice of method often depends on the matrix, required sensitivity, and available instrumentation. Below is a summary of typical performance characteristics for commonly employed analytical methods.
| Analytical Method | Matrix | Analyte(s) | Limit of Quantification (LOQ) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| LC-MS/MS | Agricultural Products | Demeton-S-methyl, Oxydemeton-methyl, Demeton-S-methylsulfone | 0.05 µg/g | 73.8 - 102.5 | ≤ 5.7 |
| LC-MS/MS | Rice-based baby food | Demeton-S-methyl | 0.005 mg/kg | 70 - 130 | Not Specified |
| LC-MS/MS | Rice-based baby food | Demeton-S-methylsulfone | 0.005 mg/kg | 70 - 120 (correction for recovery may be needed) | Not Specified |
| LC-MS/MS | Biological Specimens (Blood) | Oxydemeton-methyl | 1 ng/g | Not Specified | Not Specified |
| LC-MS/MS | Biological Specimens (Blood) | Demeton-S-methylsulfone | 2 ng/g | Not Specified | Not Specified |
| GC with Flame Photometric Detection | Air | Demeton-O & Demeton-S | 0.06-0.33 mg/cu m (Range) | Not Specified | Not Specified |
| GC-MS | Solid waste, soils, water | Isosystox (Demeton-S) | 10 ug/L | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of analytical results. Below are protocols for the key experiments cited in the performance table.
Analysis of Demeton-S-methyl and its Metabolites in Agricultural Products by LC-MS/MS
This method is suitable for the simultaneous determination of demeton-S-methyl, oxydemeton-methyl, and demeton-S-methylsulfone.[1][2]
a) Sample Preparation and Extraction:
-
Homogenize the sample with the antioxidants L-ascorbic acid and butylhydroxytoluene.
-
Extract the homogenized sample with acetone.
-
Re-extract an aliquot of the crude extract with ethyl acetate (B1210297) using an EXtrelut column.
-
For lipid-rich samples such as cereals, perform a hexane/acetonitrile partitioning step.
-
Clean up the extract using a PSA column or a tandem graphitized carbon/PSA column.
b) Instrumental Analysis:
-
Instrument: Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Selected Ion Monitoring (SIM).
Analysis of Demeton-S-methyl and its Sulfone in Rice-Based Baby Food by LC-MS/MS
This method is a standard QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure.[3]
a) Sample Preparation and Extraction (QuEChERS):
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously and centrifuge.
-
Take an aliquot of the supernatant (acetonitrile layer) for clean-up.
-
Perform dispersive solid-phase extraction (d-SPE) using a suitable sorbent (e.g., PSA, C18).
-
Centrifuge and take the supernatant for analysis.
b) Instrumental Analysis:
-
Instrument: LC-MS/MS system.
-
Calibration: Use matrix-matched calibration curves for accurate quantification.
Analysis of Oxydemeton-methyl and Demeton-S-methylsulfon in Biological Specimens by LC-MS
This method is designed for the sensitive detection of oxydemeton-methyl and its metabolite in human blood and tissue samples.[3]
a) Sample Preparation and Extraction:
-
Perform solid-phase extraction (SPE) using C18 cartridges.
-
Elute the analytes from the cartridge.
-
Concentrate the eluate before analysis.
b) Instrumental Analysis:
-
Instrument: High-performance liquid chromatograph with mass selective detection (e.g., Finnigan MAT LCQ).
Visualization of Inter-Laboratory Comparison Workflow and Performance Evaluation
The following diagrams, created using the DOT language, illustrate the typical workflow of an inter-laboratory comparison study and the key indicators for performance assessment.
Caption: Workflow of a typical inter-laboratory comparison for pesticide analysis.
Caption: Key performance indicators used in proficiency testing evaluation.
References
A Comparative Guide to Demeton-S-d10 and Alternative Certified Reference Materials for Organophosphate Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of organophosphate pesticides, the use of stable isotope-labeled internal standards is crucial for achieving accurate and reliable results. This guide provides a comparative overview of Demeton-S-d10, a deuterated certified reference material (CRM), and other commonly used deuterated organophosphate standards. The selection of an appropriate internal standard is critical for correcting analyte losses during sample preparation and compensating for matrix effects in chromatographic and mass spectrometric analyses.[1]
Comparison of this compound with Alternative Deuterated CRMs
Alternatives to this compound are often chosen based on their similar chemical behavior to the target analytes and their commercial availability. Commonly used deuterated organophosphate CRMs include Chlorpyrifos-d10, Parathion-d10, Diazinon-d10, and Malathion-d6. These alternatives are frequently employed in multi-residue analysis of pesticides in various matrices such as food, water, and biological samples.
The following table summarizes the key specifications of this compound and its common alternatives, as compiled from various suppliers of certified reference materials.
| Certified Reference Material | Chemical Formula | Molecular Weight ( g/mol ) | Isotopic Purity | Supplier Examples |
| This compound | C₈H₉D₁₀O₃PS₂ | 268.40 | Not specified by all suppliers | LGC Standards, TRC |
| Chlorpyrifos-d10 | C₉D₁₀HCl₃NO₃PS | 360.66 | ≥ 95% | CRM LABSTANDARD, ESSLAB |
| Parathion-d10 | C₁₀H₄D₁₀NO₅PS | 301.32 | 98% | LGC Standards, Cambridge Isotope Laboratories |
| Diazinon-d10 | C₁₂H₁₁D₁₀N₂O₃PS | 314.41 | ≥95 atom % D; 98% chemical purity | Sigma-Aldrich (PESTANAL®), Cambridge Isotope Laboratories |
| Malathion-d6 | C₁₀H₁₃D₆O₆PS₂ | 336.4 | ≥99% deuterated forms | Cayman Chemical, LGC Standards |
Experimental Protocol: General Method for Organophosphate Pesticide Analysis using a Deuterated Internal Standard
This protocol outlines a general workflow for the analysis of organophosphate pesticides in a given sample matrix using a deuterated internal standard like this compound. The specific details of the extraction and clean-up steps may need to be optimized based on the sample matrix.
1. Sample Preparation and Extraction:
-
Homogenization: The sample (e.g., food, soil, water) is first homogenized to ensure uniformity.
-
Spiking with Internal Standard: A known amount of the deuterated internal standard (e.g., this compound) solution is added to the homogenized sample. This is a critical step to ensure that the internal standard undergoes the same extraction and analysis process as the target analyte.
-
Extraction: The sample is extracted with a suitable organic solvent (e.g., acetonitrile, ethyl acetate). The choice of solvent depends on the polarity of the target pesticides and the nature of the sample matrix.
-
Clean-up: The extract is then subjected to a clean-up procedure to remove interfering co-extractives. This may involve techniques such as solid-phase extraction (SPE) or dispersive solid-phase extraction (d-SPE), commonly known as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
2. Analytical Determination:
-
Instrumentation: The final extract is analyzed using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques provide the necessary sensitivity and selectivity for the detection and quantification of pesticide residues at low levels.
-
Quantification: The concentration of the target organophosphate pesticide in the sample is determined by comparing the peak area of the analyte to the peak area of the deuterated internal standard. This ratio is then used to calculate the concentration based on a calibration curve prepared with known amounts of the analyte and a constant amount of the internal standard.
Below is a diagram illustrating the general experimental workflow.
Caption: General experimental workflow for organophosphate analysis.
Signaling Pathways and Logical Relationships
The core principle behind the use of an isotopically labeled internal standard is based on the logical relationship of its chemical and physical properties to the native analyte. The following diagram illustrates this relationship in the context of mass spectrometry.
Caption: Analyte and internal standard relationship in MS.
References
A Comparative Guide to the Limit of Detection for Demeton-S Analysis
This guide provides a comparative overview of the analytical performance, specifically the limit of detection (LOD) and limit of quantification (LOQ), for the organophosphate pesticide Demeton-S and its related compounds using various analytical methods. While specific experimental data on the use of a d10-labeled internal standard for Demeton-S was not identified in the available literature, this guide outlines a representative experimental protocol based on established methodologies for organophosphate analysis. The inclusion of a deuterated internal standard is a widely accepted practice to enhance analytical accuracy, precision, and sensitivity, which can lead to a lower limit of detection.
The Role of Deuterated Internal Standards in Lowering Detection Limits
In mass spectrometry-based analysis, the use of a stable isotope-labeled internal standard, such as a d10-Demeton-S, is the gold standard for quantification. These standards have nearly identical chemical and physical properties to the analyte of interest, meaning they behave similarly during sample preparation, extraction, and chromatographic separation. Because the deuterated standard can be distinguished from the native analyte by its higher mass, it allows for correction of analyte loss during sample processing and compensates for matrix effects that can suppress or enhance the analyte signal. This leads to more accurate and precise quantification, and by improving the signal-to-noise ratio, it can effectively lower the limit of detection.
Comparison of Analytical Methods for Demeton-S and Related Compounds
The following table summarizes the limit of quantification (LOQ) for Demeton-S and its metabolites reported in various studies using different analytical techniques and matrices. It is important to note that the limit of detection (LOD) is typically lower than the LOQ.
| Analyte | Method | Matrix | Limit of Quantification (LOQ) |
| Demeton-S-methyl | LC-MS/MS | Agricultural Products | 0.01 mg/kg[1] |
| Demeton-S-methylsulfone | HPLC-MS/MS | Rice | 5 µg/kg[2] |
| Demeton-S-methylsulfone | LC-MS/MS | Fruits and Vegetables | 0.01 mg/kg[3] |
Representative Experimental Protocol for Demeton-S Analysis using a d10 Internal Standard
The following is a detailed, representative protocol for the determination of Demeton-S in a food matrix using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a d10-Demeton-S internal standard.
1. Sample Preparation (QuEChERS Extraction)
-
Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Hydration (for dry samples): For dry matrices like cereals, add an appropriate amount of water and let it stand for 30 minutes to achieve swelling[2].
-
Internal Standard Spiking: Add a known amount of d10-Demeton-S internal standard solution to the sample.
-
Extraction: Add 10 mL of acetonitrile (B52724). Cap the tube and shake vigorously for 1 minute.
-
Salting Out: Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at a specified g-force for a set time to separate the phases.
-
Cleanup (Dispersive Solid-Phase Extraction - dSPE): Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. Vortex for 30 seconds and then centrifuge.
-
Final Extract: The resulting supernatant is the final extract for LC-MS/MS analysis.
2. Preparation of Calibration Standards
-
Prepare a series of calibration standards by spiking blank matrix extract with known concentrations of a certified Demeton-S reference standard.
-
Add a constant concentration of the d10-Demeton-S internal standard to each calibration standard and to the quality control (QC) samples.
3. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS).
-
Chromatographic Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least two specific precursor-to-product ion transitions for both Demeton-S and d10-Demeton-S to ensure accurate identification and quantification.
4. Determination of Limit of Detection (LOD)
-
The LOD can be determined based on the signal-to-noise ratio (S/N), typically established as a ratio of 3:1 for the analyte peak in a low-level spiked sample.
-
Alternatively, the LOD can be calculated from the standard deviation of the response and the slope of the calibration curve obtained from low-concentration standards.
Experimental Workflow Diagram
Caption: Workflow for LOD determination of Demeton-S using d10-IS.
References
Assessing the Performance of Demeton-S-d10 in Proficiency Testing: A Comparative Guide
For researchers and analytical scientists, participation in proficiency testing (PT) schemes is a crucial element of quality assurance, providing an objective assessment of method performance and laboratory competency. When analyzing for organophosphorus pesticides like Demeton-S, the choice of internal standard is critical to achieving accurate and reliable results. This guide provides a comparative assessment of using Demeton-S-d10, a deuterated analog, as an internal standard in such proficiency tests, comparing its expected performance against other common analytical approaches.
While specific proficiency test data for this compound is not publicly available, its performance can be inferred from the extensive body of scientific literature on the use of isotopically labeled internal standards in quantitative analysis.
Comparison of Analytical Methodologies
The use of an isotopically labeled internal standard like this compound is widely recognized as a best practice in mass spectrometry-based methods for its ability to compensate for various sources of error. The following table compares the internal standard method with external standard and matrix-matched calibration methods, highlighting the expected advantages when using this compound.
| Performance Parameter | External Standard | Matrix-Matched Standard | Internal Standard (e.g., this compound) |
| Accuracy | Prone to inaccuracies due to matrix effects and variations in sample preparation and injection volume. | Improved accuracy over external standards by partially compensating for matrix effects. | High accuracy. The internal standard co-elutes with the analyte and experiences similar matrix effects and variations, allowing for effective correction.[1][2] |
| Precision | Lower precision, susceptible to variations in injection volume and instrument response. | Moderate precision, as it does not account for variations in sample preparation recovery. | High precision. Corrects for variability in sample preparation, injection volume, and instrument response, leading to better repeatability and reproducibility.[3][4] |
| Matrix Effect Compensation | No compensation for matrix-induced signal suppression or enhancement.[5][6][7] | Compensates for matrix effects at the instrument interface but not for losses during sample preparation. | Effective compensation. As the internal standard is chemically identical to the analyte, it is affected by the matrix in the same way, providing robust correction.[1][2] |
| Recovery Correction | Does not correct for analyte losses during sample extraction and cleanup. | Does not correct for analyte losses during sample extraction and cleanup. | Corrects for recovery. Added at the beginning of the analytical process, it accounts for losses at every step. |
| Ease of Use | Simple to prepare standards. | More complex, requires a blank matrix for each sample type. | Requires the synthesis or purchase of an isotopically labeled standard. |
| Cost | Low cost. | Moderate cost, sourcing blank matrices can be challenging. | Higher initial cost for the labeled standard. |
Experimental Protocols
To assess the performance of an analytical method using this compound in a proficiency test, a laboratory would typically follow a protocol similar to the one outlined below, which is based on general guidelines for pesticide residue analysis proficiency tests.[8][9]
Sample Reception and Handling
-
Proficiency test samples, typically a blind sample containing a known concentration of analytes and a blank matrix, are received from the PT provider.
-
Samples are logged and stored under the conditions specified by the provider to ensure their integrity.
Sample Preparation and Extraction
-
A homogenized subsample of the test material is accurately weighed.
-
A known amount of the this compound internal standard solution is added to the sample at the beginning of the extraction process.
-
The sample is extracted using a validated method, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure. This typically involves extraction with an organic solvent (e.g., acetonitrile) and partitioning with salts.
-
The extract is then subjected to a cleanup step, for example, using dispersive solid-phase extraction (d-SPE) with appropriate sorbents to remove interfering matrix components.
Instrumental Analysis
-
The final extract is analyzed by a suitable chromatographic technique coupled to a mass spectrometer, most commonly Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) or Gas Chromatography with tandem mass spectrometry (GC-MS/MS).
-
The instrument is calibrated using a series of calibration standards containing known concentrations of the target analyte (Demeton-S) and a constant concentration of the internal standard (this compound).
-
A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
Data Analysis and Reporting
-
The concentration of Demeton-S in the proficiency test sample is calculated using the calibration curve.
-
The result is reported to the proficiency test provider in the specified units and format.
-
The laboratory's result is then compared to the assigned value determined by the PT provider, and a performance score, often a z-score, is issued. A z-score between -2 and 2 is generally considered satisfactory.
Visualizing the Proficiency Testing Workflow
The following diagram illustrates the typical workflow for assessing the performance of an analytical method in a proficiency test using an internal standard like this compound.
Caption: Proficiency testing workflow using an internal standard.
References
- 1. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 6. matrix-effects-in-quantitative-pesticide-analysis-using-liquid-chromatography-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]
- 7. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. afrimets.org [afrimets.org]
Cross-Validation of Analytical Methods for Demeton-S Utilizing Demeton-S-d10 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of the organophosphorus pesticide Demeton-S, with a focus on the use of its deuterated stable isotope, Demeton-S-d10, as an internal standard. The use of a stable isotope-labeled internal standard is a critical component in modern analytical chemistry, particularly in complex matrices, as it corrects for variations in sample preparation and instrumental analysis, thereby enhancing the accuracy and precision of the results.[1]
This document outlines the performance characteristics of common analytical techniques, details experimental protocols, and presents a logical workflow for method cross-validation. The information is intended to assist researchers in selecting the most appropriate analytical strategy for their specific research needs.
Quantitative Performance Data
The following table summarizes the performance characteristics of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of Demeton-S and its related compounds. While a direct comparative study using this compound across multiple platforms was not identified in the literature, the data presented is representative of the performance of modern analytical methods for these analytes.
Table 1: Performance Characteristics of LC-MS/MS for the Analysis of Demeton-S and its Metabolites
| Analyte | Matrix | Method | LOQ (mg/kg) | Recovery (%) | RSD (%) |
| Demeton-S-methyl | High Protein Content Pulses | LC-MS/MS | 0.010 | 96-104 | < 5 |
| Demeton-S-methylsulfone | High Protein Content Pulses | LC-MS/MS | 0.010 | 99-106 | < 5 |
| Demeton-S | Various Food Commodities | LC-MS/MS | 0.01 | Not Specified | Not Specified |
| Demeton-S-methyl | Various Food Commodities | LC-MS/MS | 0.01 | Not Specified | Not Specified |
| Demeton-S-methyl sulfone | Various Food Commodities | LC-MS/MS | 0.01 | Not Specified | Not Specified |
Data synthesized from multiple sources.[2][3]
Experimental Protocols
The following are generalized experimental protocols for the analysis of Demeton-S in complex matrices, such as agricultural products. These protocols are based on established methods for pesticide residue analysis.
Sample Preparation and Extraction (QuEChERS-based Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and agricultural commodities.
-
Homogenization : A representative 10-15 g sample of the matrix is homogenized.
-
Extraction : A 10 g portion of the homogenized sample is weighed into a 50 mL centrifuge tube. 10 mL of acetonitrile (B52724) is added, along with the internal standard solution (this compound). The tube is shaken vigorously for 1 minute.
-
Salting-Out : A mixture of anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) is added to the tube to induce phase separation. The tube is again shaken and then centrifuged.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing a sorbent material (e.g., PSA, C18, GCB) to remove interfering matrix components. The tube is vortexed and centrifuged.
-
Final Extract : The resulting supernatant is collected, and a portion may be diluted before analysis by LC-MS/MS or GC-MS.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is a highly sensitive and selective technique for the quantification of pesticide residues.
-
Chromatographic Separation :
-
Column : A C18 reversed-phase column is typically used.
-
Mobile Phase : A gradient elution with water and methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Flow Rate : A typical flow rate is between 0.2 and 0.5 mL/min.
-
-
Mass Spectrometry Detection :
-
Ionization : Electrospray ionization (ESI) in positive mode is commonly used for Demeton-S and its metabolites.
-
Acquisition Mode : Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for Demeton-S and this compound are monitored. For Demeton-S-methyl, precursor ions at m/z 231.0 and product ions at m/z 89.0 and 61.0 are often used. For Demeton-S-methyl sulfone, a precursor ion of m/z 263.0 and product ions of m/z 109.1 and 169.0 can be monitored.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
While less common for the parent Demeton-S due to potential thermal lability, GC-MS can be used for the analysis of some of its metabolites.
-
Chromatographic Separation :
-
Column : A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane phase, is generally used.
-
Injection : A splitless or pulsed splitless injection is often employed to enhance sensitivity.
-
-
Mass Spectrometry Detection :
-
Ionization : Electron Ionization (EI) is the standard ionization technique.
-
Acquisition Mode : Similar to LC-MS/MS, MRM on a triple quadrupole instrument provides the best selectivity and sensitivity. For Demeton-S-methyl sulfone, precursor ions at m/z 169.1 can be fragmented to product ions at m/z 109.0 and 125.1.[4]
-
Workflow and Process Diagrams
The following diagrams illustrate the experimental workflow for the cross-validation of analytical methods for Demeton-S analysis.
Caption: Experimental workflow for the cross-validation of analytical methods.
Caption: Logical relationship in a cross-validation study.
References
Safety Operating Guide
Proper Disposal of Demeton-S-d10: A Guide for Laboratory Professionals
The following document provides essential safety and logistical information for the proper disposal of Demeton-S-d10, a deuterated organophosphate compound. This guide is intended for researchers, scientists, and drug development professionals familiar with handling hazardous chemical substances. Given the high toxicity of Demeton-S compounds, strict adherence to safety protocols is paramount.
Immediate Safety and Handling
Before handling this compound, it is crucial to be familiar with its hazard profile. Organophosphates are potent acetylcholinesterase inhibitors and can be fatal if swallowed, inhaled, or absorbed through the skin.[1][2][3]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory when working with this compound. This includes, but is not limited to:
-
Gloves: Nitrile or neoprene gloves should be worn. Ensure they are regularly inspected for tears or punctures.
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.
-
Lab Coat: A chemically resistant lab coat or apron should be worn over personal clothing.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of aerosol generation, a respirator may be necessary.
Handling Procedures:
-
Always handle this compound in a well-ventilated area, preferably within a fume hood.[4][5]
-
Prevent the formation of dust and aerosols.[4]
-
Use non-sparking tools to prevent ignition of flammable solvent-based solutions.[4][6]
Spill Response: In the event of a spill, evacuate the area immediately. Absorb the spill with an inert material such as sand, diatomite, or universal binders.[3][6] The contaminated material should be collected and placed in a sealed container for disposal as hazardous waste. Do not allow the chemical to enter sewers or waterways.[3][6]
Disposal Plan: Regulatory Compliance and Chemical Degradation
The ultimate disposal of this compound must adhere to local, regional, and national environmental regulations. The most favorable course of action is to use an alternative, less hazardous chemical if possible.[7][8]
Option 1: Licensed Waste Disposal Service (Recommended)
The primary and most recommended method for the disposal of this compound is to engage a licensed professional waste disposal service. These services are equipped to handle and dispose of highly toxic chemical waste in an environmentally sound manner. Unused material should be recycled for its approved use or returned to the manufacturer or supplier if possible.[7][8]
Option 2: Laboratory-Scale Chemical Degradation (for experts only)
For small quantities, chemical degradation through alkaline hydrolysis can be an effective method to neutralize the toxic properties of this compound. Organophosphates are susceptible to hydrolysis, which breaks the phosphate (B84403) ester bonds, rendering them significantly less toxic. This procedure should only be performed by trained personnel in a controlled laboratory setting.
Quantitative Data Summary
The following table summarizes key quantitative information related to the hazards and disposal of Demeton-S and its analogs.
| Property | Value | Source |
| LD50 (Oral, Rat) for Demeton-S | 1.5 mg/kg | --INVALID-LINK-- |
| Hydrolysis Half-life of Demeton-S-methyl (pH 9, 70°C) | 1.25 hours | PubChem |
| GHS Hazard Statements | H300: Fatal if swallowedH310: Fatal in contact with skinH400: Very toxic to aquatic life | --INVALID-LINK-- |
Experimental Protocol: Alkaline Hydrolysis of this compound
This protocol describes a method for the chemical degradation of small quantities of this compound in a laboratory setting.
Materials:
-
This compound waste
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 10 M)
-
Suitable reaction vessel (e.g., round-bottom flask)
-
Stir plate and magnetic stir bar
-
pH meter or pH indicator strips
-
Fume hood
-
Appropriate PPE
Procedure:
-
Preparation: In a certified chemical fume hood, place the this compound waste into the reaction vessel. If the waste is in an organic solvent, it may be possible to carefully evaporate the solvent under reduced pressure before proceeding.
-
pH Adjustment: While stirring the waste solution, slowly add the sodium hydroxide solution. The objective is to raise the pH to a highly alkaline level (pH > 12) to facilitate rapid hydrolysis.
-
Reaction: Allow the mixture to stir at room temperature. For Demeton-S-methyl, 50% hydrolysis occurs in 1.25 hours at 70°C and pH 9. At a higher pH and room temperature, a longer reaction time (e.g., 24 hours) is recommended to ensure complete degradation.
-
Monitoring (Optional but Recommended): The degradation of the pesticide can be monitored over time using an appropriate analytical method, such as gas chromatography-mass spectrometry (GC-MS), to confirm the disappearance of the parent compound.
-
Neutralization: Once hydrolysis is complete, the resulting solution will be highly basic. Slowly add a suitable acid (e.g., hydrochloric acid) to neutralize the solution to a pH between 6 and 8.
-
Final Disposal: The final neutralized solution can be disposed of in accordance with local wastewater discharge regulations.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process for disposal and the experimental workflow for alkaline hydrolysis.
Caption: Decision workflow for the proper disposal of this compound.
Caption: Step-by-step experimental workflow for alkaline hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 3. Demeton | C16H38O6P2S4 | CID 24722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Demeton-S-methyl | C6H15O3PS2 | CID 13526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. Demeton-S | C8H19O3PS2 | CID 24723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Demeton - Wikipedia [en.wikipedia.org]
Personal protective equipment for handling Demeton-S-d10
Essential Safety and Handling Guide for Demeton-S-d10
Audience: Researchers, scientists, and drug development professionals.
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling this compound. As a deuterated analog of the highly toxic organophosphate insecticide Demeton-S, it requires stringent safety measures to prevent exposure.
Demeton-S and its related compounds are cholinesterase inhibitors, which can be fatal if inhaled, swallowed, or absorbed through the skin.[1] Effects of exposure may be delayed.[2]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to minimize the risk of exposure through dermal contact, inhalation, and eye contact.[3] Ninety-seven percent of pesticide exposure occurs through skin contact.[4]
| PPE Component | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Butyl rubber, Viton).[5] Ensure gloves are unlined. | Prevents dermal absorption, a primary route of exposure. |
| Body Protection | Chemical-resistant suit or coveralls (e.g., Tyvek®). A chemical-resistant apron may also be required. | Protects skin from splashes and contamination. Contaminated clothing should be removed immediately. |
| Eye and Face Protection | Full-coverage safety glasses with side shields or chemical splash goggles. A face shield may be necessary for splash-prone activities. | Protects sensitive eye membranes from splashes, which can lead to rapid absorption. |
| Respiratory Protection | A NIOSH-approved respirator is required. For concentrations up to 1 mg/m³, a supplied-air respirator is recommended. For higher or unknown concentrations, a self-contained breathing apparatus (SCBA) is necessary. | Prevents inhalation of toxic aerosols or vapors. |
| Footwear | Chemical-resistant boots with pant legs worn outside the boots. | Prevents pesticides from entering footwear. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Work in a designated area, such as a certified chemical fume hood, to ensure adequate ventilation.
-
Ensure an eyewash station and emergency shower are readily accessible and tested.
-
Prepare all necessary materials and reagents before handling the compound.
-
Keep a spill kit readily available. The spill or leak area should be isolated for at least 50 meters in all directions for liquids.
2. Handling this compound:
-
Wear all required PPE as specified in the table above.
-
Avoid direct contact with the substance.
-
Use non-sparking tools to prevent ignition, as liquid formulations may be flammable.
-
Keep containers tightly closed when not in use.
3. Post-Handling Procedures:
-
Thoroughly wash hands and any exposed skin with soap and water after handling, even if no direct contact occurred.
-
Decontaminate all surfaces and equipment used.
-
Remove and properly store or dispose of PPE. Contaminated clothing should be washed separately from other laundry.
Disposal Plan
The ultimate disposal of this compound must consider its impact on the environment and conform to all local, state, and federal regulations.
-
Waste Collection: Collect all waste materials, including empty containers, contaminated PPE, and spill cleanup debris, in designated, labeled, and sealed containers.
-
Waste Disposal: Dispose of waste through a licensed hazardous waste disposal company. Adsorbing the chemical on sand or limestone, adding a flammable solvent, and burning in an incinerator with an effluent gas scrubber is a potential disposal method.
Emergency Procedures
In case of any exposure, immediate action is critical.
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with large amounts of lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting unless instructed to do so by medical personnel. Rinse the mouth with water. Seek immediate medical attention.
Visual Workflows
The following diagrams illustrate the necessary procedural flows for handling this compound safely.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response plan for exposure to this compound.
References
- 1. echemi.com [echemi.com]
- 2. DEMETON | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 4. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 5. solutionsstores.com [solutionsstores.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
